molecular formula C19H22F2N4O3 B1681975 Sparfloxacin CAS No. 110871-86-8

Sparfloxacin

Cat. No.: B1681975
CAS No.: 110871-86-8
M. Wt: 392.4 g/mol
InChI Key: DZZWHBIBMUVIIW-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparfloxacin is a quinolone, a quinolinemonocarboxylic acid, a N-arylpiperazine, a quinolone antibiotic and a fluoroquinolone antibiotic.
This compound is a fluoroquinolone antibiotic indicated for bacterial infections. This compound exerts its antibacterial activity by inhibiting DNA gyrase, a bacterial topoisomerase. DNA gyrase is an essential enzyme which controls DNA topology and assists in DNA replication, repair, deactivation, and transcription.
This compound is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, thereby inhibiting DNA replication and transcription. This compound was withdrawn from the U.S. market due to a high incidence of phototoxicity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for bacterial disease and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023590
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 1.13e-01 g/L
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

110871-86-8
Record name Sparfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110871-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparfloxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Sparfloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which sparfloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document delves into the biochemical intricacies of this compound's interaction with its target, presents quantitative data on its inhibitory activity, and outlines detailed protocols for key experimental assays.

Introduction to DNA Gyrase and Fluoroquinolones

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival.[1][2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[3] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[2] This supercoiling activity is necessary to relieve the torsional stress that accumulates during the unwinding of the DNA double helix.[2]

Fluoroquinolones are a class of broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis.[2] this compound is a synthetic fluoroquinolone that, like other members of its class, exerts its bactericidal effect by targeting DNA gyrase and a related enzyme, topoisomerase IV.[2]

The Core Mechanism: Inhibition of DNA Gyrase

The bactericidal action of this compound results from its ability to stabilize the complex formed between DNA gyrase and DNA.[2] This stabilization traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break.[2] The accumulation of these stalled cleavage complexes leads to double-strand breaks in the bacterial chromosome, which are ultimately lethal to the cell.[2]

The interaction of this compound with the DNA gyrase-DNA complex is a multi-step process:

  • Binding to the Complex: this compound does not bind to DNA gyrase or DNA alone but rather to the transient intermediate formed during the catalytic cycle.

  • Formation of the Ternary Complex: this compound intercalates into the DNA at the site of cleavage and interacts with specific amino acid residues of the GyrA subunits. This forms a stable ternary complex consisting of this compound, DNA gyrase, and DNA.

  • Inhibition of Ligase Activity: The presence of this compound in this complex inhibits the ligase activity of DNA gyrase, preventing the rejoining of the cleaved DNA strands.

  • Generation of Double-Strand Breaks: The stalled complexes are converted into permanent double-strand breaks, which trigger a cascade of events leading to cell death.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against DNA gyrase is quantified by its 50% inhibitory concentration (IC50), while its antibacterial efficacy is measured by the minimum inhibitory concentration (MIC).

ParameterOrganismValueReference
IC50 (DNA Gyrase) Enterococcus faecalis25.7 µg/mL[4]
Streptococcus pneumoniae40 µM[5]
MIC Enterococcus faecalis0.39 µg/mL[4]
Staphylococcus aureus (methicillin-resistant)200 µg/mL[1]
Streptococcus pneumoniae0.25-0.5 µg/mL[6]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • This compound (or other test compound)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of this compound. The IC50 value is the concentration of the drug that inhibits supercoiling activity by 50%.

DNA Cleavage Assay

This assay determines if a compound stabilizes the cleavage complex formed by DNA gyrase.

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound (or other test compound)

  • Cleavage Buffer (similar to assay buffer but may lack ATP for quinolones)[7]

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose gel (1%)

  • Electrophoresis buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and different concentrations of this compound.

  • Add DNA gyrase to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).[7]

  • Add SDS to a final concentration of 1% to trap the cleavage complex.[8]

  • Add proteinase K to digest the gyrase protein.[8]

  • Incubate further at a suitable temperature (e.g., 37°C or 50°C) for 30 minutes.[8][9]

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis. The presence of a linearized plasmid band indicates the stabilization of the cleavage complex, as the supercoiled plasmid is cleaved into a linear form.

  • Stain the gel and visualize the DNA. The intensity of the linear band correlates with the amount of cleavage complex stabilized by the drug.

Visualizations

Signaling Pathway of this compound Action

Sparfloxacin_Mechanism cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition This compound Inhibition Gyrase_DNA DNA Gyrase + DNA G_Segment_Cleavage G-Segment Cleavage Gyrase_DNA->G_Segment_Cleavage ATP Binding T_Segment_Passage T-Segment Passage G_Segment_Cleavage->T_Segment_Passage Ternary_Complex This compound-Gyrase-DNA Ternary Complex G_Segment_Cleavage->Ternary_Complex Ligation Ligation & Release T_Segment_Passage->Ligation Ligation->Gyrase_DNA ATP Hydrolysis This compound This compound This compound->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Replication Fork Collision Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of this compound inhibition of DNA gyrase.

Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay

Supercoiling_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mix: - Assay Buffer - Relaxed Plasmid DNA B Add varying concentrations of this compound A->B C Initiate with DNA Gyrase B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Stain and Visualize DNA F->G H Quantify Supercoiling Inhibition G->H

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Logical Relationship of this compound's Dual Targeting

Dual_Targeting_Logic cluster_targets Primary Bacterial Targets cluster_effects Cellular Effects This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Primary target in Gram-negative bacteria Topo_IV Topoisomerase IV This compound->Topo_IV Primary target in Gram-positive bacteria Inhibit_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibit_Replication DSBs Induction of Double-Strand Breaks DNA_Gyrase->DSBs Topo_IV->Inhibit_Replication Topo_IV->DSBs Cell_Death Bacterial Cell Death Inhibit_Replication->Cell_Death DSBs->Cell_Death

Caption: Logical relationship of this compound's dual targeting mechanism.

References

Sparfloxacin's Inhibition of Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin, a synthetic fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is primarily attributed to the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] This technical guide provides an in-depth exploration of the inhibitory pathway of this compound specifically targeting topoisomerase IV, a crucial enzyme involved in bacterial DNA replication. We will delve into the quantitative aspects of this inhibition, detailed experimental methodologies for its study, and the mechanisms of resistance that bacteria have evolved.

Mechanism of Action: Targeting Topoisomerase IV

Topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits, which plays a critical role in the decatenation of newly replicated daughter chromosomes.[2] This process is essential for proper chromosome segregation and cell division. This compound, like other fluoroquinolones, binds to the complex of topoisomerase IV and DNA. This binding stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands.[3] The accumulation of these stalled cleavage complexes leads to the arrest of DNA replication and ultimately triggers cell death. While DNA gyrase is the primary target of many fluoroquinolones in Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive organisms.[4] However, the target preference can vary depending on the specific quinolone and bacterial species. For instance, in Streptococcus pneumoniae, this compound has been shown to preferentially target DNA gyrase, while in Staphylococcus aureus, it is considered to have a preference for DNA gyrase as well, though it maintains activity against topoisomerase IV.[4][5]

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory potency of this compound against topoisomerase IV is quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the enzyme's activity. These values are determined through in vitro enzyme assays and can vary between different bacterial species.

Bacterial SpeciesEnzymeIC50 (µg/mL)Reference
Enterococcus faecalisTopoisomerase IV19.1[2]
Enterococcus faecalisDNA Gyrase25.7[2]
Streptococcus pneumoniaeTopoisomerase IV10-20 µM[6]
Staphylococcus aureusTopoisomerase IV-[3]

Note: The IC50 for S. aureus was not explicitly quantified in the provided search results, but this compound was found to be the least potent among the tested quinolones (trovafloxacin > ciprofloxacin > levofloxacin > this compound) in stimulating topoisomerase IV-mediated DNA cleavage.[3]

Experimental Protocols

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by this compound.

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA), a network of catenated DNA circles

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Proteinase K

  • SDS (Sodium Dodecyl Sulfate)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.

  • Enzyme Addition: Add a pre-determined amount of purified topoisomerase IV to initiate the reaction. The total reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for decatenation.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K. This will digest the protein component of the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%). The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Visualization and Quantification: Stain the gel with a DNA staining agent and visualize it under UV light. The amount of decatenated DNA can be quantified using densitometry. The IC50 value is then calculated as the concentration of this compound that reduces the decatenation activity by 50% compared to the control without the drug.

Resistance Mechanisms

Bacterial resistance to this compound and other fluoroquinolones can arise through several mechanisms, with mutations in the target enzymes being a primary factor.

Mutations in Topoisomerase IV

Mutations within the quinolone resistance-determining regions (QRDRs) of the parC and parE genes, which encode the subunits of topoisomerase IV, can significantly reduce the binding affinity of this compound to the enzyme-DNA complex. This leads to decreased susceptibility to the drug.

Bacterial SpeciesGeneAmino Acid SubstitutionEffect on this compound SusceptibilityReference
Streptococcus pneumoniaeparCSer-79 -> PheIncreased resistance[7]
Streptococcus pneumoniaeparCSer-79 -> TyrIncreased resistance[8]
Streptococcus pneumoniaeparCLys-137 -> AsnMay contribute to resistance[8]

It is important to note that high-level resistance often results from the accumulation of multiple mutations in both topoisomerase IV and DNA gyrase.[8]

Visualizing the Pathway and Processes

To better understand the complex interactions and workflows, the following diagrams have been generated using the DOT language.

Sparfloxacin_Topoisomerase_IV_Inhibition cluster_replication Bacterial DNA Replication cluster_topoIV Topoisomerase IV Action cluster_inhibition This compound Inhibition Replication_Fork Replication Fork Catenated_Chromosomes Catenated Daughter Chromosomes Replication_Fork->Catenated_Chromosomes Replication TopoIV Topoisomerase IV Catenated_Chromosomes->TopoIV Binding Decatenation Decatenation TopoIV->Decatenation Catalysis Ternary_Complex This compound-TopoIV-DNA Complex Segregated_Chromosomes Segregated Chromosomes Decatenation->Segregated_Chromosomes Separation This compound This compound This compound->Ternary_Complex Binding Replication_Arrest Replication Arrest Ternary_Complex->Replication_Arrest Stabilization of Cleavage Complex Cell_Death Cell Death Replication_Arrest->Cell_Death Induction

Caption: this compound's inhibitory action on the topoisomerase IV pathway.

Decatenation_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix: - Assay Buffer - kDNA Add_this compound Add this compound to Reaction Mix Reaction_Mix->Add_this compound Sparfloxacin_Dilutions Prepare this compound Serial Dilutions Sparfloxacin_Dilutions->Add_this compound Add_TopoIV Add Topoisomerase IV Add_this compound->Add_TopoIV Incubate Incubate at 37°C Add_TopoIV->Incubate Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize and Quantify Decatenated DNA Agarose_Gel->Visualize Calculate_IC50 Calculate IC50 Visualize->Calculate_IC50

Caption: Experimental workflow for the topoisomerase IV decatenation assay.

Resistance_Mechanism cluster_wildtype Wild-Type Topoisomerase IV cluster_mutant Mutant Topoisomerase IV WT_TopoIV Wild-Type Topo IV Sparfloxacin_Binding This compound Binds Effectively WT_TopoIV->Sparfloxacin_Binding Inhibition Inhibition of Replication Sparfloxacin_Binding->Inhibition Mutant_TopoIV Mutant Topo IV (parC/parE mutations) Reduced_Binding Reduced this compound Binding Affinity Mutant_TopoIV->Reduced_Binding Continued_Replication Continued Replication Reduced_Binding->Continued_Replication This compound This compound This compound->Sparfloxacin_Binding This compound->Reduced_Binding

Caption: Mechanism of resistance to this compound via topoisomerase IV mutation.

References

Sparfloxacin: A Technical Overview of its Discovery, Mechanism, and Patent History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfloxacin, a third-generation fluoroquinolone antibiotic, emerged as a significant development in the fight against a broad spectrum of bacterial infections. Developed by Dainippon Pharmaceutical Co., Ltd. in Japan, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth exploration of the discovery of this compound, its mechanism of action, and a detailed history of its patent protection. The document includes a compilation of its in vitro antibacterial activity and pharmacokinetic properties, presented in structured tables for clear comparison. Furthermore, it outlines the key experimental methodologies that were instrumental in its development and evaluation, and visualizes its mechanism of action and the discovery workflow through detailed diagrams.

Discovery and Development

This compound, initially identified by the code AT-4140, was the result of extensive research efforts by a team at Dainippon Pharmaceutical Co., Ltd. (now Sumitomo Dainippon Pharma) in the mid-1980s.[1] The research, led by scientists including J. Matsumoto and T. Miyamoto, aimed to synthesize new quinolone derivatives with an improved antibacterial spectrum, particularly against Gram-positive pathogens, compared to earlier fluoroquinolones.

The key innovation in the structure of this compound was the introduction of an amino group at the C-5 position and a cis-3,5-dimethylpiperazinyl group at the C-7 position of the quinolone ring. This unique chemical structure conferred potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, the essential enzymes for bacterial DNA replication.

The discovery process involved the synthesis and screening of numerous novel quinolone compounds. The structure-activity relationship studies revealed that the specific substitutions on the quinolone core were crucial for the enhanced antibacterial potency and favorable pharmacokinetic profile of this compound. It was patented in 1985 and received approval for medical use in 1993.[2]

Patent History

The intellectual property rights for this compound were secured through a series of patents filed by Dainippon Pharmaceutical Co., Ltd. The foundational patents covering the composition of matter for this compound and related compounds were filed in the mid-1980s.

The primary patents protecting this compound are:

  • European Patent EP 0221463: This patent, filed in 1986, describes a series of 5-substituted-6,8-difluoroquinolines, including the compound that would become known as this compound.

  • United States Patent US 4,795,751: Granted in 1989, this patent also covers the novel quinoline derivatives with high antibacterial activity, providing protection for this compound in the United States.[3]

These patents established the novelty and inventiveness of the chemical structure of this compound and its potent antibacterial properties. Subsequent patents were also filed to cover specific formulations and methods of use, such as a solution of this compound for parenteral administration described in US Patent 5,478,829.[4][5] The initial patenting in 1985 provided a crucial period of market exclusivity that allowed for the further development and clinical evaluation of the drug.[2]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][4][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme is primarily responsible for introducing negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the principal target of this compound.[2][6]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter DNA molecules following replication. Its inhibition prevents the segregation of replicated chromosomes into the daughter cells, leading to cell death. In many Gram-positive bacteria, topoisomerase IV is the primary target of this compound.[2][6]

By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzyme on the DNA, leading to double-strand breaks in the bacterial chromosome. This irreversible damage to the bacterial DNA ultimately results in cell death. The dual-targeting mechanism of this compound contributes to its broad spectrum of activity and may reduce the frequency of resistance development.

Sparfloxacin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Transcription This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Inhibition_Outcome Inhibition of DNA Replication, Transcription, and Repair Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA decatenates Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Replication DNA Replication Supercoiled_DNA->Replication Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topoisomerase_IV binds Replication->Catenated_DNA Cell_Death Bacterial Cell Death Inhibition_Outcome->Cell_Death

Figure 1: Mechanism of action of this compound.

Quantitative Data

In Vitro Antibacterial Activity

The in vitro potency of this compound has been evaluated against a wide range of clinically relevant bacterial pathogens. The following table summarizes the minimum inhibitory concentration (MIC90) values, which represent the concentration of the drug required to inhibit the growth of 90% of the tested strains.

Bacterial SpeciesMIC90 (µg/mL)Reference(s)
Gram-Positive Aerobes
Staphylococcus aureus (Methicillin-susceptible)0.125 - 0.25[7]
Staphylococcus aureus (Methicillin-resistant)0.125 - 0.25[7]
Coagulase-negative staphylococci0.25[7]
Streptococcus pneumoniae1.0[7]
Streptococcus pyogenes1.0[7]
Enterococcus faecalis1.0[7]
Gram-Negative Aerobes
Haemophilus influenzae≤0.03[2]
Moraxella catarrhalis≤0.03[2]
Neisseria gonorrhoeae≤0.03[2]
Enterobacteriaceae (general)0.03 - 1.0[2]
Pseudomonas aeruginosa2.0[2]
Anaerobes
Bacteroides fragilis group≤2.0[2]
Pharmacokinetic Properties in Humans

The pharmacokinetic profile of this compound allows for once-daily dosing. The following table summarizes key pharmacokinetic parameters observed in healthy adult volunteers following oral administration.

ParameterValueReference(s)
Absorption
Time to Peak Plasma Concentration (Tmax)3 - 6 hours[4]
Distribution
Plasma Protein Binding~37%[8]
Metabolism
Primary RouteGlucuronidation[4]
Elimination
Elimination Half-life (t½)16 - 22 hours[4]
Urinary Excretion (unchanged drug)9 - 14%[4][8]
Biliary Excretion (unchanged drug)~1.5%[4]

Experimental Protocols

Synthesis of this compound (AT-4140)

The synthesis of this compound, as described in the scientific literature, involves a multi-step process. A general outline of the synthetic route is as follows:

  • Formation of the Quinolone Core: The synthesis typically starts with a substituted benzoylacetate, which undergoes a series of reactions to form the basic quinolone ring structure. This involves condensation with an orthoformate, followed by cyclization with a primary amine (e.g., cyclopropylamine).

  • Introduction of the C-7 Side Chain: The crucial cis-3,5-dimethylpiperazinyl group is introduced at the C-7 position of the quinolone core. This is typically achieved through a nucleophilic substitution reaction.

  • Introduction of the C-5 Amino Group: The amino group at the C-5 position is introduced, which is a key feature for the enhanced activity of this compound.

  • Purification: The final product is purified using standard techniques such as recrystallization to obtain this compound of high purity.

Sparfloxacin_Discovery_Workflow cluster_synthesis Chemical Synthesis & Optimization cluster_evaluation Preclinical Evaluation cluster_development Clinical Development & Approval Start Starting Materials (e.g., substituted benzoylacetate) Synthesis Multi-step Synthesis of Quinolone Derivatives Start->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement Sparfloxacin_Structure Identification of this compound (AT-4140) with optimal C-5 and C-7 substitutions Lead_Optimization->Sparfloxacin_Structure In_Vitro In Vitro Screening Sparfloxacin_Structure->In_Vitro MIC_Determination MIC Determination (Broad Panel of Bacteria) In_Vitro->MIC_Determination Mechanism_Assay Mechanism of Action Assays (DNA Gyrase/Topoisomerase IV Inhibition) In_Vitro->Mechanism_Assay In_Vivo In Vivo Efficacy Studies (Animal Models of Infection) MIC_Determination->In_Vivo Mechanism_Assay->In_Vivo Pharmacokinetics Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) In_Vivo->Pharmacokinetics Toxicity Toxicology Studies Pharmacokinetics->Toxicity Clinical_Trials Clinical Trials (Phase I, II, III) Toxicity->Clinical_Trials Regulatory_Submission Regulatory Submission Clinical_Trials->Regulatory_Submission Approval Market Approval Regulatory_Submission->Approval

Figure 2: General workflow for the discovery and development of this compound.
In Vitro Susceptibility Testing (Agar Dilution Method)

The minimum inhibitory concentrations (MICs) of this compound against various bacterial isolates were determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 N NaOH) and then diluted to the desired concentrations.

  • Preparation of Agar Plates: Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown in a suitable broth to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) per milliliter.

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates containing different concentrations of this compound and the control plate.

  • Incubation: The plates are incubated at a specified temperature and duration (e.g., 35°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

DNA Gyrase Inhibition Assay

The inhibitory effect of this compound on DNA gyrase activity can be assessed by measuring the inhibition of the enzyme's supercoiling activity.

  • Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and a suitable buffer.

  • Addition of this compound: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also included.

  • Incubation: The reaction mixtures are incubated at an optimal temperature (e.g., 37°C) for a specific period to allow the supercoiling reaction to proceed.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).

  • Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates in the gel.

  • Analysis: The inhibition of DNA gyrase activity is determined by the decrease in the amount of supercoiled DNA and the corresponding increase in relaxed DNA in the presence of this compound. The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) can be calculated.

In Vivo Efficacy Studies (Murine Infection Model)

The in vivo efficacy of this compound was evaluated in various animal models of bacterial infection. A common model is the murine systemic infection model.

  • Infection of Animals: Mice are infected with a lethal dose of a bacterial pathogen (e.g., Streptococcus pneumoniae or Escherichia coli) via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Treatment: At a specified time post-infection, groups of mice are treated with different doses of this compound, typically administered orally or subcutaneously. A control group receives a vehicle without the drug.

  • Observation: The animals are monitored for a defined period (e.g., 7-14 days), and the number of surviving animals in each group is recorded.

  • Determination of Efficacy: The efficacy of this compound is determined by its ability to protect the mice from lethal infection. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Conclusion

This compound represents a significant achievement in the field of fluoroquinolone antibiotic research. Its rational design, based on extensive structure-activity relationship studies, led to a compound with a broad spectrum of antibacterial activity and favorable pharmacokinetic properties. The robust patent protection secured by Dainippon Pharmaceutical Co., Ltd. was instrumental in its successful development and commercialization. The detailed understanding of its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, continues to inform the development of new antibacterial agents. This technical guide provides a comprehensive overview of the key scientific and intellectual property aspects of this compound, serving as a valuable resource for professionals in the field of drug discovery and development.

References

Pharmacological Properties of Sparfloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfloxacin is a synthetic broad-spectrum antimicrobial agent belonging to the fluoroquinolone class. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[1][2] this compound is characterized by a high degree of tissue penetration and a long elimination half-life, which allows for once-daily dosing.[3] Despite its efficacy, its use has been associated with a notable risk of phototoxicity and QTc interval prolongation.[3][4] This guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, antimicrobial spectrum, clinical efficacy, and safety considerations. It is intended to serve as a technical resource for researchers and professionals involved in drug development and infectious disease research.

Mechanism of Action

This compound's bactericidal action is a result of the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[1][2]

  • In Gram-negative bacteria , the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication.[5][6]

  • In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is crucial for the decatenation of daughter chromosomes following replication.[5][6]

By inhibiting these enzymes, this compound leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[1][5] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of fluoroquinolones towards bacteria.[5]

dot

cluster_bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive target) This compound->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Pharmacokinetics

Absorption and Distribution

This compound is well-absorbed after oral administration, with an absolute bioavailability of 92%.[7] The presence of food or milk does not significantly affect its absorption.[7][8] However, concurrent administration of antacids containing aluminum or magnesium hydroxides can reduce the oral bioavailability by as much as 50%.[1][8]

Peak plasma concentrations (Cmax) are typically reached between 3 to 6 hours after oral administration.[7] this compound exhibits low plasma protein binding, at approximately 45%.[1][7] It is widely distributed into most tissues, achieving concentrations that are often higher than those in the plasma, with the exception of the central nervous system.[5][9]

Metabolism and Excretion

This compound is primarily metabolized in the liver via phase II glucuronidation to form a glucuronide conjugate.[7] Its metabolism does not involve the cytochrome P450 enzyme system.[7]

Excretion occurs through both fecal (50%) and urinary (50%) routes.[7] Approximately 10% of an oral dose is excreted as unchanged drug in the urine in individuals with normal renal function.[7] The elimination half-life is long, generally ranging from 16 to 30 hours, with a mean of about 20 hours, which supports a once-daily dosing regimen.[3][7]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound.

ParameterValueReference
Absolute Bioavailability 92%[7]
Time to Peak (Tmax) 3 - 6 hours[7]
Plasma Protein Binding 37% - 45%[1][5]
Elimination Half-life (t1/2) 16 - 30 hours (mean ~20 hours)[7]
Metabolism Hepatic (glucuronidation)[7]
Excretion 50% fecal, 50% urinary[7]
Cmax (400 mg single dose) ~1.3 µg/mL[7]
AUC0→∞ (400 mg single dose) ~34 µg•hr/mL[7]

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including atypical pathogens.[1][9]

In Vitro Susceptibility

The following table presents the Minimum Inhibitory Concentrations (MICs) for this compound against a range of clinically relevant pathogens.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae-≤0.5[10]
Haemophilus influenzae-0.03[7]
Moraxella catarrhalis-0.03[7][11]
Staphylococcus aureus (oxacillin-susceptible)-0.12[10]
Klebsiella spp.-0.12[10]
Mycoplasma pneumoniae-0.063[12]

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for the treatment of various infections.

Community-Acquired Pneumonia (CAP)

In a pooled analysis of two double-blind studies involving 1137 hospitalized adults with CAP, this compound demonstrated a clinical success rate of 88.3% in evaluable patients, compared to 84.1% for comparator agents (amoxicillin/clavulanic acid, erythromycin, or amoxicillin).[3] Another study comparing this compound to amoxicillin-clavulanic acid or erythromycin in 808 patients with CAP found similar overall success rates of 87%, 80%, and 85%, respectively.[4]

Complicated Skin and Skin-Structure Infections

A double-masked, randomized trial involving 603 adult patients compared a 10-day course of this compound with ciprofloxacin for complicated skin and skin-structure infections. The clinical success rate was 90.1% for this compound and 87.2% for ciprofloxacin.[13] The bacteriological eradication rate for Staphylococcus aureus was 90.2% with this compound compared to 77.9% with ciprofloxacin.[13]

Clinical Efficacy Summary
IndicationThis compound Clinical Success RateComparator(s)Comparator Success RateReference
Community-Acquired Pneumonia88.3%Amoxicillin/clavulanic acid, erythromycin, amoxicillin84.1%[3]
Community-Acquired Pneumonia87%Amoxicillin-clavulanic acid / Erythromycin80% / 85%[4]
Complicated Skin and Skin-Structure Infections90.1%Ciprofloxacin87.2%[13]
Acute Bacterial Exacerbations of Chronic Bronchitis87.3%Amoxicillin-clavulanic acid88.8%[11]

Safety and Tolerability

The safety profile of this compound is a significant consideration in its clinical use.

Adverse Events

The most common adverse events are gastrointestinal and central nervous system effects.[3] However, the most clinically significant adverse reaction is phototoxicity.[3]

Phototoxicity

This compound is associated with a higher incidence of phototoxicity compared to other fluoroquinolones.[3][5] In clinical trials, phototoxicity was observed in approximately 7.9% of patients.[7] Reactions can range from mild erythema to severe blistering.[7] Patients should be advised to avoid excessive exposure to sunlight or artificial UV light during and for several days after treatment.[7]

QTc Interval Prolongation

This compound can cause a prolongation of the QTc interval on an electrocardiogram.[4] An integrated analysis of safety data showed a mean change from baseline in QTc of 10 msec in this compound-treated patients, compared to 3 msec in patients receiving comparator drugs.[4] This effect necessitates caution in patients with pre-existing QTc prolongation or those taking other medications known to prolong the QTc interval.[8]

Drug Interactions
  • Antacids and Sucralfate: Co-administration with products containing aluminum or magnesium can significantly reduce this compound absorption.[7][8]

  • QTc-Prolonging Drugs: Concurrent use with Class Ia and Class III antiarrhythmics and other drugs that prolong the QTc interval is contraindicated.[8]

  • Theophylline and Warfarin: this compound does not appear to have a significant interaction with theophylline or warfarin.[7][9]

Adverse Event Incidence
Adverse EventThis compound IncidenceComparator IncidenceReference
Drug-Related Adverse Events (Overall) 25.3%28.1%[4]
Phototoxicity 7.4%0.5%[4]
Gastrointestinal Reactions 12.1%22.3%[4]
Treatment Discontinuation due to Adverse Events 6.6%8.9%[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol provides a general framework for determining the MIC of this compound against bacterial isolates.

dot

cluster_protocol Broth Microdilution MIC Assay Workflow start Start prep_antibiotic Prepare 2x this compound Serial Dilutions in Broth start->prep_antibiotic add_antibiotic Add 100µL of 2x this compound to First Column prep_antibiotic->add_antibiotic dispense_medium Dispense 100µL of Broth into 96-well Plate dispense_medium->add_antibiotic serial_dilute Perform Serial Dilution Across Plate add_antibiotic->serial_dilute inoculate Inoculate Wells with Standardized Bacteria serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate read_results Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_results end_mic End read_results->end_mic

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Antibiotic Solutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth to achieve concentrations twice the final desired concentrations.[14]

  • Plate Preparation: Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.[14]

  • Serial Dilution: Transfer 100 µL of the highest this compound concentration (2x) to the first column of wells. Mix and transfer 100 µL to the next column, repeating across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.[14]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

  • Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well with no antibiotic.[15]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[16]

Quantification of this compound in Plasma - High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of this compound concentrations in plasma samples.

  • Sample Preparation:

    • To 0.9 mL of plasma, add 0.1 mL of an internal standard solution (e.g., genabilic acid).[2]

    • Deproteinize the plasma sample by adding 1 mL of 10% acetic acid, vortexing for 1 minute, and centrifuging at 1620 g for 10 minutes.[2]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[2]

    • Load the supernatant from the deproteinized sample onto the cartridge.[2]

    • Wash the cartridge twice with 1 mL of HPLC-grade water.[2]

    • Elute this compound and the internal standard with 1 mL of the mobile phase.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]

    • Mobile Phase: A mixture of acetonitrile and monopotassium phosphate buffer (e.g., 49:51 v/v).[2]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV detector set at an appropriate wavelength (e.g., 290 nm).[17]

    • Injection Volume: 20 µL.[2]

  • Quantification: Construct a calibration curve using plasma samples spiked with known concentrations of this compound. Determine the concentration in unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Clinical Trial Design - Randomized Controlled Trial for Community-Acquired Pneumonia

This section describes a typical design for a clinical trial evaluating this compound for CAP.

dot

cluster_trial Randomized Controlled Trial Workflow Patient_Population Patient Population (e.g., Adults with CAP) Randomization Randomization Patient_Population->Randomization Sparfloxacin_Arm This compound Arm (e.g., 400mg loading dose, then 200mg OD) Randomization->Sparfloxacin_Arm Comparator_Arm Comparator Arm (e.g., Standard of Care Antibiotic) Randomization->Comparator_Arm Treatment_Period Treatment Period (e.g., 7-14 days) Sparfloxacin_Arm->Treatment_Period Comparator_Arm->Treatment_Period Follow_Up Follow-Up Assessment Treatment_Period->Follow_Up Primary_Endpoint Primary Endpoint Assessment (e.g., Clinical Success Rate) Follow_Up->Primary_Endpoint Statistical_Analysis Statistical Analysis (e.g., Non-inferiority) Primary_Endpoint->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

Sparfloxacin's Antibacterial Spectrum of Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin is a third-generation synthetic fluoroquinolone antimicrobial agent characterized by a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2] Its chemical structure, featuring a difluorinated quinolone core, contributes to its potent inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4] This document provides an in-depth technical overview of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of the susceptibility testing workflow.

Mechanism of Action

This compound exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and repair.[1] In Gram-negative bacteria, its primary target is DNA gyrase (topoisomerase II), while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV.[3][4] By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to the arrest of DNA replication and transcription, ultimately resulting in bacterial cell death.[3]

Antibacterial Spectrum: Quantitative Analysis

The in vitro activity of this compound against a diverse range of clinically relevant bacteria has been extensively evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for various bacterial species.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Staphylococcus aureus (Methicillin-susceptible)---0.12[5]
Staphylococcus aureus (Methicillin-resistant)234--0.125-0.25[6]
Coagulase-negative staphylococci234--0.125-0.25[6]
Streptococcus pneumoniae4,410--0.5[5][7]
Streptococcus pyogenes234--1[6]
Enterococcus faecalis234--1[6]
Corynebacterium jeikeium-0.06-0.25--[6]
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Haemophilus influenzae----[7]
Moraxella catarrhalis----[7]
Klebsiella spp.---0.12[5]
Enterobacteriaceae (Nalidixic acid-susceptible)3,164-0.060.5[8]
Enterobacteriaceae (Nalidixic acid-resistant)3,164-216[8]
Pseudomonas aeruginosa3,1640.12-16--[8]
Acinetobacter baumannii (Nalidixic acid-susceptible)3,164≤0.25--[8]
Acinetobacter baumannii (Nalidixic acid-resistant)3,16416--[8]
Neisseria gonorrhoeae (β-lactamase producing)-≤0.0002−5--[9]
Neisseria gonorrhoeae (non-β-lactamase producing)-≤0.0002−0.03--[9]
Table 3: In Vitro Activity of this compound against Atypical Pathogens
Bacterial SpeciesMIC Range (mg/L)MIC₉₀ (mg/L)Reference(s)
Chlamydia pneumoniae0.031-[10]
Chlamydia trachomatis0.06-[9]
Mycoplasma hominis-0.06[9]
Mycoplasma pneumoniae--[4]
Ureaplasma urealyticum-1[9]
Legionella pneumophila--[4]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is crucial for assessing the antibacterial spectrum of a compound. The most common methods employed are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to determine the MIC of an antimicrobial agent in a liquid medium.[11][12][13][14][15]

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[11][16]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Each well of the microtiter plate, containing a specific concentration of this compound, is inoculated with the standardized bacterial suspension.[11] A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.[11]

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours) to allow for bacterial growth.[11]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11][12][13]

Agar Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing and involves incorporating the antimicrobial agent directly into the agar medium.[12][17][18][19]

Methodology:

  • Preparation of Antimicrobial Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then added to molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes to solidify, creating a series of plates with varying concentrations of the antibiotic.[17][19]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, similar to the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot) is inoculated onto the surface of each agar plate, including a growth control plate containing no antibiotic.[17]

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).[17]

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that prevents the visible growth of the bacterial colonies.[17]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound like this compound using susceptibility testing methods.

G cluster_prep Preparation Phase cluster_testing Susceptibility Testing Phase cluster_analysis Data Analysis Phase A Bacterial Isolate Selection C Preparation of Standardized Bacterial Inoculum (e.g., 0.5 McFarland Standard) A->C B Antimicrobial Agent Stock Solution Preparation D Serial Dilution of Antimicrobial Agent (in broth or agar) B->D E Inoculation of Bacteria into Test System C->E D->E F Incubation under Controlled Conditions E->F G Visual or Automated Reading of Results F->G H Determination of Minimum Inhibitory Concentration (MIC) G->H

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanisms of Resistance

Bacterial resistance to fluoroquinolones, including this compound, can emerge through several mechanisms:

  • Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of the drug to its target.[3][20]

  • Efflux Pumps: The overexpression of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.[20][21]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, can also contribute to reduced susceptibility.[21][22]

The following diagram illustrates the primary mechanisms of bacterial resistance to fluoroquinolones.

G cluster_cell Bacterial Cell cluster_target Target Site cluster_resistance Resistance Mechanisms Sparfloxacin_in This compound (Extracellular) Sparfloxacin_out This compound (Intracellular) Sparfloxacin_in->Sparfloxacin_out Entry DNA_Gyrase DNA Gyrase (gyrA/gyrB) Sparfloxacin_out->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (parC/parE) Sparfloxacin_out->Topo_IV Inhibition Efflux Efflux Pump Sparfloxacin_out->Efflux Expulsion Mutation Target Modification (gyrA/parC mutations) Mutation->DNA_Gyrase Alters Binding Mutation->Topo_IV Alters Binding Plasmid Plasmid-Mediated Resistance (qnr) Plasmid->DNA_Gyrase Protects Target Plasmid->Topo_IV Protects Target

Caption: Key mechanisms of bacterial resistance to fluoroquinolones.

Conclusion

This compound demonstrates a potent and broad-spectrum antibacterial activity against a wide range of clinically significant pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria, as well as atypical organisms, has established its utility in treating various infections. Understanding the quantitative measures of its activity, the methodologies for its evaluation, and the mechanisms by which resistance can develop is paramount for its effective use in clinical practice and for guiding future drug development efforts in the field of antimicrobial research.

References

In Vitro Activity of Sparfloxacin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfloxacin, a synthetic fluoroquinolone, demonstrates potent in vitro activity against a broad spectrum of gram-positive bacteria. This technical guide provides a comprehensive overview of its efficacy, detailing its mechanism of action, summarizing key quantitative data on its activity, and outlining the experimental protocols used for its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a fluoroquinolone antimicrobial agent characterized by its broad-spectrum activity against both gram-negative and gram-positive microorganisms.[1] Its efficacy against gram-positive pathogens, including strains resistant to other classes of antibiotics, has made it a subject of significant interest in the field of infectious diseases.[2] This document aims to consolidate the available in vitro data for this compound, providing a detailed technical resource for the scientific community.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] In gram-positive bacteria, the primary target is typically topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By forming a stable complex with the enzyme and DNA, this compound induces breaks in the bacterial chromosome, leading to a cessation of cellular processes and ultimately, cell death.[3] This mechanism of action is distinct from that of β-lactam antibiotics, which allows quinolones to be effective against bacteria resistant to those agents.[1][5]

cluster_0 This compound Action cluster_1 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Mechanism of this compound Action

Data Presentation: In Vitro Activity

The in vitro activity of this compound against a range of gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Activity of this compound against Staphylococcus species
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Methicillin-Sensitive S. aureus (MSSA)--0.125-
Methicillin-Resistant S. aureus (MRSA)--0.125-0.25-
Coagulase-Negative Staphylococci--0.125-0.25-
Oxacillin-Susceptible S. aureus--0.12-

Data sourced from multiple studies for comparative purposes.[6][7]

Table 2: Activity of this compound against Streptococcus species
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae4,410-0.5-1.0-
Streptococcus pyogenes--1.0-
Other Streptococcus spp.554---

Data primarily from a large surveillance study in the USA and Canada.[7] this compound has demonstrated excellent in vitro activity against erythromycin-resistant S. pneumoniae.[2]

Table 3: Activity of this compound against Enterococcus and other Gram-Positive Bacteria
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Enterococcus faecalis--1.0-
Corynebacterium jeikeium---0.06-0.25
Listeria monocytogenes--2.00.25-2.0

Data compiled from various in vitro studies.[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro activity, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is a reference method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent, as specified by CLSI guidelines, to a known concentration.

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar, supplemented with 5% sheep blood for fastidious organisms) are prepared, each containing a different concentration of this compound.[2] This is achieved by adding a specific volume of the this compound stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 Colony Forming Units (CFU) per spot on the agar plate.[6]

  • Inoculation: The prepared bacterial suspension is inoculated onto the surface of each agar plate using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

This method involves the use of microtiter plates to determine the MIC in a liquid medium.

  • Preparation of Antimicrobial Dilutions: A twofold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

cluster_0 MIC Determination Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions (in Agar or Broth) A->B D Inoculate Plates/Wells B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35-37°C D->E F Read and Record MIC E->F

Experimental Workflow for MIC Determination

Time-Kill Curve Assay

This assay is used to assess the bactericidal activity of an antimicrobial agent over time.

  • Preparation: A logarithmic-phase culture of the test organism is prepared in a suitable broth.

  • Exposure: The bacterial culture is exposed to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC) and a growth control without the antibiotic.[6]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.

  • Quantification: The number of viable bacteria in each aliquot is determined by performing serial dilutions and plating on antibiotic-free agar plates.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in the initial CFU/mL.

Conclusion

This compound exhibits excellent in vitro activity against a wide range of clinically relevant gram-positive bacteria. Its potent inhibition of essential bacterial enzymes provides a strong basis for its bactericidal effects. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable technical resource for the scientific community engaged in antimicrobial research and development. Further in vivo studies are essential to correlate these in vitro findings with clinical efficacy.

References

Sparfloxacin's Activity Against Anaerobic Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: Sparfloxacin, a synthetic fluoroquinolone antibiotic, exhibits a broad spectrum of activity against a variety of bacterial pathogens. While its efficacy against aerobic and facultative anaerobic bacteria is well-documented, its activity against obligate anaerobes is a critical consideration for its therapeutic application, particularly in polymicrobial infections where anaerobes play a significant role. This technical guide provides a detailed overview of this compound's in vitro activity against anaerobic bacteria, its mechanism of action, and the experimental methodologies used to evaluate its efficacy.

In Vitro Susceptibility of Anaerobic Bacteria to this compound

The in vitro activity of this compound against a wide range of anaerobic bacteria has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's potency. The following tables summarize the MIC data for this compound against various anaerobic isolates.

Table 1: this compound MIC Data for Bacteroides fragilis Group

OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilisMultiple studies0.5 - 1624
Bacteroides thetaiotaomicronMultiple studies1 - >828
Other B. fragilis group spp.Multiple studies0.5 - 32416

Table 2: this compound MIC Data for Other Anaerobic Bacteria

OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Prevotella spp.Multiple studies≤0.06 - 1614
Fusobacterium spp.Multiple studies≤0.06 - 80.54
Peptostreptococcus spp.Multiple studies≤0.06 - 40.251
Clostridium difficileMultiple studies0.5 - 824
Clostridium perfringensMultiple studies0.12 - 40.51
Gram-positive non-spore-forming rodsMultiple studies≤0.06 - 80.52

Data Interpretation: this compound demonstrates moderate to good activity against many anaerobic bacteria.[1][2][3] Notably, it is active against many isolates of the Bacteroides fragilis group, which are often resistant to other antimicrobial agents.[2] However, resistance has been observed, and MICs can vary significantly between species and even strains.[4] For instance, while B. fragilis itself is generally more susceptible, other members of the B. fragilis group may exhibit higher MICs.[2][3] this compound shows good activity against Peptostreptococcus species and many Clostridium species.[1]

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of replication and for relieving the torsional stress that occurs as the DNA unwinds.[5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5][6]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into the daughter cells, leading to cell death.[5] This is the primary target for many Gram-positive bacteria.[5][6]

The inhibition of these enzymes by this compound leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately cell death.[5] The bactericidal activity of this compound against anaerobic bacteria like Bacteroides fragilis has been demonstrated to occur under anaerobic conditions and is inhibited by protein synthesis inhibitors such as chloramphenicol.[8]

Sparfloxacin_Mechanism cluster_bacterium Anaerobic Bacterium This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Process Interrupted

Figure 1: Mechanism of action of this compound in anaerobic bacteria.

Experimental Protocols for Susceptibility Testing

The determination of this compound's activity against anaerobic bacteria is predominantly performed using standardized in vitro susceptibility testing methods. The agar dilution method is a commonly cited technique.

Agar Dilution Method (Wadsworth Anaerobic Agar)

This method is considered a reference standard for susceptibility testing of anaerobic bacteria.

1. Media Preparation:

  • Brucella-laked blood agar is often used.[1][9]

  • Prepare serial twofold dilutions of this compound in molten agar.

  • Pour the agar into petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • Grow the anaerobic bacterial isolates to be tested in an appropriate broth medium (e.g., supplemented brain heart infusion broth) under anaerobic conditions.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

3. Inoculation:

  • Using a multipoint inoculator, transfer a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.

4. Incubation:

  • Incubate the plates in an anaerobic environment (e.g., anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Media_Prep Prepare Agar Plates with Serial this compound Dilutions Inoculation Inoculate Plates with Bacterial Suspensions Media_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates in Anaerobic Conditions (48h) Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Figure 2: Experimental workflow for agar dilution susceptibility testing.

Resistance Development

A critical consideration in the clinical use of any antimicrobial agent is the potential for resistance development. Studies have shown that exposure of Bacteroides species to fluoroquinolones, including this compound, can lead to the development of stable resistance.[4] This resistance is often associated with mutations in the genes encoding DNA gyrase and topoisomerase IV.[5] Therefore, monitoring local resistance patterns is crucial for the effective use of this compound in treating anaerobic infections.

Clinical Implications

While this compound has demonstrated in vitro activity against a range of anaerobic bacteria, its clinical use for anaerobic infections has been limited.[4][10] Newer fluoroquinolones with enhanced anaerobic activity have been developed.[10] The decision to use this compound for infections where anaerobes are suspected should be guided by susceptibility testing and consideration of the potential for resistance.

Conclusion

This compound exhibits a variable but often moderate to good level of in vitro activity against a significant number of clinically relevant anaerobic bacteria. Its mechanism of action through the inhibition of DNA gyrase and topoisomerase IV is effective under anaerobic conditions. Standardized methodologies, such as the agar dilution method, are essential for accurately determining its efficacy against specific isolates. While the potential for resistance development necessitates cautious use, the data presented in this guide provide a valuable resource for researchers and drug development professionals in understanding the spectrum and limitations of this compound's activity against anaerobic pathogens.

References

Understanding the Phototoxicity Mechanism of Sparfloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sparfloxacin, a broad-spectrum fluoroquinolone antibiotic, is recognized for its significant phototoxic potential, a side effect that has limited its clinical application. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying this compound-induced phototoxicity. Upon absorption of ultraviolet A (UVA) radiation, this compound initiates a cascade of photochemical and photodynamic reactions. The core mechanism involves the generation of reactive oxygen species (ROS), primarily singlet oxygen and superoxide anions, which induce a state of oxidative stress. This leads to subsequent damage to critical biomolecules, including lipid peroxidation of cell membranes and photochemical damage to DNA. A unique aspect of this compound's phototoxicity is its high affinity for melanin, which can lead to drug accumulation in pigmented tissues, thereby augmenting and prolonging the phototoxic response. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols for assessing phototoxicity, and provides visual diagrams of the primary mechanistic and experimental pathways to support researchers, scientists, and drug development professionals in understanding and evaluating this critical adverse drug effect.

Core Phototoxicity Mechanism of this compound

The phototoxicity of this compound is a complex, multi-stage process initiated by the absorption of light energy, primarily in the UVA spectrum. The mechanism can be dissected into several key events: photoexcitation and degradation, generation of reactive oxygen species, induction of cellular damage, and the potentiation of these effects through interaction with melanin.

Photoexcitation and Reactive Oxygen Species (ROS) Generation

Upon exposure to UVA radiation, the this compound molecule absorbs photons, transitioning to an excited state. This excited molecule can then transfer its energy to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS).[1] The primary ROS implicated in fluoroquinolone phototoxicity are singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1] While specific quantum yields for this compound are not widely reported, related fluoroquinolones exhibit low singlet oxygen quantum yields, typically in the range of 0.06 to 0.09 in aqueous solutions.[2] However, even at low yields, the continuous generation of ROS under UV exposure is sufficient to initiate cellular damage. More phototoxic fluoroquinolones also tend to generate superoxide at a faster rate.[2] The critical role of ROS in this compound's phototoxicity is substantiated by in vivo studies where antioxidants such as catalase and dimethyl sulfoxide (DMSO) significantly inhibit the induced inflammation and retinal degeneration.[3]

Oxidative Stress and Cellular Damage

The production of ROS overwhelms the cell's endogenous antioxidant defenses, leading to a state of oxidative stress and subsequent damage to vital cellular components.

  • Lipid Peroxidation: ROS, particularly singlet oxygen, can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation.[1] This process degrades membrane integrity, leading to increased permeability, loss of function, and eventual cell lysis.

  • DNA Damage: this compound's photodynamic action is genotoxic. In the presence of UVA light, it induces single-strand breaks in plasmid DNA.[4] In vivo studies using the alkaline comet assay have demonstrated that oral administration of this compound followed by UVA irradiation causes significant photochemical DNA damage in the skin, retina, and cornea of rats.[5] This damage is, however, subject to cellular repair mechanisms, with repair half-lives observed to be approximately 1 hour for the cornea and 3 hours for the skin and retina.[5]

Role of Melanin in Augmenting Phototoxicity

This compound exhibits a high binding affinity for melanin.[6][7] This interaction is a key factor in its pronounced and long-lasting phototoxicity.[8] Melanin in melanocytes and keratinocytes can act as a reservoir, accumulating this compound and leading to increased local tissue concentrations.[9] Upon sun exposure, this high concentration of the photosensitizer results in a more robust generation of ROS, causing significant photo-injury and liquefaction degeneration of basal cells.[9] In vitro studies show that melanotic melanoma cells are significantly more sensitive to this compound and UVA irradiation than their amelanotic counterparts.[8] The binding kinetics reveal both strong (association constant K₁ ~10⁵ M⁻¹) and weak binding sites on the melanin polymer.[1][6]

Downstream Inflammatory and Apoptotic Responses

The initial oxidative damage triggers downstream cellular signaling cascades that culminate in inflammation and, in severe cases, apoptosis (programmed cell death). While direct studies on this compound are limited, it is well-established that ROS-induced cellular stress activates signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways regulate the expression of pro-inflammatory cytokines and apoptosis-related proteins. In vivo studies with this compound have shown that cyclooxygenase products are involved in the progression of auricular inflammation, as the anti-inflammatory drug indomethacin can inhibit this response.[3] This suggests the activation of an inflammatory cascade as a direct consequence of the initial photochemical events.

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro and in vivo studies on this compound phototoxicity.

Table 1: In Vitro Phototoxicity and Melanin Binding Data

ParameterAssay / ModelValueReference(s)
Photo Irritation Factor (PIF) 3T3 Neutral Red Uptake (NRU)> 25[7]
Melanin Binding Affinity In Vitro Synthetic MelaninHigh Affinity (>75% bound at 1 µM)[7]
Association Constant (K₁) DOPA-Melanin Binding~1 x 10⁵ M⁻¹ (Strong binding sites)[1][6]
Binding Capacity DOPA-Melanin BindingPlateau at ~0.85 µmol/mg melanin[6]
EC₅₀ (Cell Viability) Human Epidermal Melanocytes~0.25 mM[6]

Table 2: In Vivo Phototoxicity and DNA Damage Data

ParameterAssay / ModelValueReference(s)
Lowest-Observed-Adverse-Effect Level (LOAEL) Murine Ear Swelling (BALB/c Mice)25 mg/kg/day (oral)[7]
Optimal UVA Dose In Vivo Phototoxicity (SD Rats)10 J/cm²[10]
DNA Damage (Tail Moment Increase) Alkaline Comet Assay (Wistar Rats, 500 mg/kg + 7 J/cm² UVA)Cornea: 25-fold increaseRetina: 9-fold increase[5]
DNA Repair Half-Life Alkaline Comet Assay (Wistar Rats)Cornea: ~1 hourSkin & Retina: ~3 hours[5]
Skin/Blood Concentration Ratio Pharmacokinetics (Pigmented vs. Non-pigmented mice)~2 times higher in pigmented mice[7]

Visualization of Mechanisms and Workflows

Diagrams created using Graphviz DOT language to illustrate key pathways and experimental procedures.

Sparfloxacin_Phototoxicity_Mechanism cluster_trigger Initiation cluster_photochem Photochemical Events cluster_damage Cellular Damage cluster_response Biological Response cluster_augment Augmentation SPFX This compound SPFX_excited Excited State This compound* SPFX->SPFX_excited Melanin Melanin Binding & Accumulation SPFX->Melanin High Affinity UVA UVA Radiation (290-400 nm) UVA->SPFX_excited Absorption ROS ROS Generation (¹O₂, O₂⁻) SPFX_excited->ROS Energy Transfer to O₂ Degradation Photodegradation Products SPFX_excited->Degradation Chemical Alteration Lipid_Perox Lipid Peroxidation (Membrane Damage) ROS->Lipid_Perox DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Inflammation Inflammation Lipid_Perox->Inflammation Apoptosis Apoptosis DNA_Damage->Apoptosis Phototoxicity Clinical Phototoxicity (Erythema, Edema) Inflammation->Phototoxicity Apoptosis->Phototoxicity Melanin->SPFX Slow Release

Caption: Core mechanism of this compound phototoxicity.

in_vitro_workflow cluster_prep Preparation cluster_treat Treatment & Exposure cluster_assess Assessment seed 1. Seed 3T3 Fibroblasts in 96-well plates incubate1 2. Incubate for 24h (monolayer formation) seed->incubate1 treat 3. Treat cells with this compound (8 concentrations, 2 plates) incubate1->treat incubate2 4. Incubate for 1h treat->incubate2 split incubate2->split irradiate 5a. Irradiate one plate (+UVA, 5 J/cm²) split->irradiate Plate 1 dark 5b. Keep one plate in dark (-UVA) split->dark Plate 2 replace_medium 6. Replace with fresh medium irradiate->replace_medium dark->replace_medium incubate3 7. Incubate for 24h replace_medium->incubate3 nru 8. Add Neutral Red dye (Measure cell viability) incubate3->nru calc 9. Calculate IC50 (+UVA) and IC50 (-UVA) nru->calc pif 10. Determine Photo Irritation Factor (PIF) calc->pif

Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.

signaling_pathway cluster_trigger Initial Stimulus cluster_pathways Stress-Activated Signaling Cascades (Plausible) cluster_outcomes Cellular Outcomes cluster_response Physiological Response ROS This compound + UVA Reactive Oxygen Species (ROS) MAPK MAPK Activation (p38, JNK) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Inflammation ↑ Pro-inflammatory Cytokines (e.g., via COX products) MAPK->Inflammation Apoptosis ↑ Pro-apoptotic Proteins (e.g., Caspase Activation) MAPK->Apoptosis NFkB->Inflammation NFkB->Apoptosis Context-dependent Phototox Phototoxic Dermatitis Inflammation->Phototox Apoptosis->Phototox

Caption: Plausible signaling pathways in this compound phototoxicity.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the phototoxicity of this compound.

In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay

This assay is the standard regulatory method (OECD TG 432) for identifying the photoirritation potential of a substance.

  • 1. Cell Culture:

    • Maintain Balb/c 3T3 fibroblasts in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 1x10⁴ cells per well into two 96-well microtiter plates and incubate for 24 hours to allow for monolayer formation.

  • 2. Treatment:

    • Prepare a series of eight concentrations of this compound (e.g., starting from 100 µg/mL with 3-fold serial dilutions) in a suitable buffer like Earle's Balanced Salt Solution (EBSS).

    • Remove the culture medium from the cells and wash with EBSS.

    • Add the this compound dilutions to the wells of both plates. Include vehicle controls.

    • Incubate the plates for 60 minutes at 37°C.

  • 3. Irradiation:

    • Expose one plate to a non-cytotoxic dose of UVA light (typically 5 J/cm² from a filtered solar simulator). This is the "+UVA" plate.

    • Keep the second plate in the dark for the same duration. This is the "-UVA" plate.

  • 4. Post-Irradiation Incubation:

    • Remove the test solutions from both plates, wash the cells with EBSS, and add fresh culture medium.

    • Incubate both plates for an additional 24 hours.

  • 5. Viability Assessment:

    • Incubate cells with Neutral Red medium (50 µg/mL) for 3 hours. Viable cells will take up the dye into their lysosomes.

    • Wash the cells and extract the dye using a solution of acetic acid and ethanol.

    • Measure the absorbance of the extracted dye at 540 nm using a plate reader.

  • 6. Data Analysis:

    • Calculate the cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (concentration that reduces viability by 50%) for both the +UVA and -UVA conditions.

    • Calculate the Photo Irritation Factor (PIF) using the formula: PIF = IC₅₀ (-UVA) / IC₅₀ (+UVA) . A PIF value ≥ 5 is typically considered indicative of phototoxic potential.

In Vivo Phototoxicity: Murine Ear Swelling Model

This model assesses phototoxic reactions in live animals by measuring inflammation.

  • 1. Animal Model:

    • Use female BALB/c mice, which are commonly used for photosensitivity studies. Acclimatize animals before the study.

  • 2. Drug Administration:

    • Administer this compound orally by gavage. Dosing can be performed once or on consecutive days (e.g., for 3 days). A dose range should be used to determine a NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level), for example, 25, 100, and 150 mg/kg/day.[7]

  • 3. Irradiation:

    • At the time of expected peak plasma concentration (e.g., 2-4 hours post-dosing), irradiate the ears of the mice with a controlled dose of UVA (e.g., 10 J/cm²) using a solar simulator. The non-irradiated contralateral ear can serve as a control.

  • 4. Assessment of Inflammation:

    • Measure ear thickness using a digital micrometer at baseline and at various time points post-irradiation (e.g., 4, 24, 48, and 72 hours). The increase in ear thickness (swelling) is the primary endpoint.

    • At the end of the study (e.g., 72 hours), euthanize the animals.

    • Collect ear punch biopsies and weigh them. An increase in biopsy weight indicates edema and cellular infiltration.

    • Excise the auricular lymph nodes, weigh them, and prepare single-cell suspensions to count the number of lymphocytes. An increase in lymph node weight and cell count indicates an immune response.

  • 5. Histopathology:

    • Fix ear tissue samples in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate for signs of inflammation, such as edema, erythema, and inflammatory cell infiltration.

In Vitro DNA Damage: Plasmid DNA Cleavage Assay

This assay detects the ability of a photosensitizer to cause DNA strand breaks.

  • 1. Reaction Mixture Preparation:

    • Prepare a reaction mixture in a suitable buffer (e.g., Tris-EDTA) containing supercoiled plasmid DNA (e.g., pBR322) at a concentration of ~20-50 µg/mL.

    • Add this compound to the mixture at various concentrations.

  • 2. Irradiation:

    • Irradiate the reaction mixtures with a UVA source for a defined period. Include a dark control (no irradiation) and a drug-free control (DNA + UVA).

  • 3. Analysis by Gel Electrophoresis:

    • Stop the reaction by adding a loading buffer.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the different forms of the plasmid DNA.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • 4. Data Interpretation:

    • Supercoiled (undamaged) DNA migrates fastest.

    • A single-strand break converts the supercoiled form to a slower-migrating open-circular (nicked) form.[4]

    • A double-strand break converts the plasmid to an even slower-migrating linear form.

    • Quantify the percentage of each form using densitometry to determine the extent of DNA damage.

References

Sparfloxacin: A Comprehensive Technical Guide on Pharmacokinetics and Tissue Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and tissue penetration of sparfloxacin, a synthetic fluoroquinolone antimicrobial agent. The information is curated to serve as a vital resource for researchers, scientists, and professionals involved in drug development and application.

Core Pharmacokinetic Profile

This compound is well-absorbed after oral administration, with an absolute bioavailability of approximately 92%.[1][2] Its absorption is not significantly affected by the intake of food or milk.[1] The pharmacokinetic profile of this compound is characterized by a prolonged elimination half-life, which allows for once-daily dosing.[3]

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Single Oral Dose)
DoseCmax (µg/mL)Tmax (hours)AUC (µg·hr/mL)T½ (hours)Reference(s)
200 mg~0.73 - 5-15 - 20[3]
400 mg~1.3 (±0.2)3 - 6~34 (±6.8)16 - 22[1][4]
600 mg1.6 (mean)4 - 5 (median)-18 - 21[5]
800 mg2.0 (mean)4 - 5 (median)-18 - 21[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Values are presented as mean (± standard deviation) or range where available.

Distribution and Tissue Penetration

This compound exhibits a large volume of distribution, indicating extensive penetration into body tissues and fluids.[1] It has a relatively low plasma protein binding of approximately 37-45%.[1][3] Concentrations of this compound in many tissues are found to be similar to or higher than concurrent plasma concentrations.[3]

Table 2: this compound Concentration in Various Human Tissues and Fluids
Tissue/FluidConcentration/RatioDosing RegimenReference(s)
Bronchial Mucosa4.4 µg/g400 mg loading dose, then 200 mg daily[6]
Epithelial Lining Fluid15.0 µg/mL400 mg loading dose, then 200 mg daily[6]
Alveolar Macrophages53.7 µg/g400 mg loading dose, then 200 mg daily[6]
Maxillary Sinus Mucosa5.8 µg/gSingle 400 mg dose[6]
Inflammatory Fluid1.3 µg/mL (peak)Single 400 mg dose[6]
SkinSkin:plasma ratio of 1.00 at 4h and 1.39 at 5hSingle 400 mg dose[6]
Cerebrospinal Fluid (CSF)CSF:plasma ratio of 0.25 to 0.35Not specified[6]
Bile7.1 to 83-fold higher than serum levelsNot specified[6]
Saliva66% to 70% of plasma levelsNot specified[6]

Metabolism and Excretion

This compound is metabolized in the liver, primarily through glucuronidation.[3][7] It does not significantly utilize the cytochrome P450 enzyme system.[2] The drug is excreted through both renal and fecal routes, with approximately 50% of an administered dose excreted in the urine and 50% in the feces.[1][7] Around 10% of an oral dose is excreted as unchanged drug in the urine in individuals with normal renal function.[1]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound's antibacterial effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts the bacterial DNA synthesis process, leading to bacterial cell death.

G cluster_drug This compound Action cluster_bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Detailed Experimental Protocols

Human Pharmacokinetic Study Protocol (Synthesized)

A representative study to determine the pharmacokinetics of this compound in healthy human volunteers would typically follow this protocol:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria include a history of significant medical conditions, allergies to fluoroquinolones, and use of interacting medications. Informed consent is obtained from all participants.

  • Study Design: The study is often a randomized, single-dose, crossover design.

  • Dosing: A single oral dose of this compound (e.g., 400 mg) is administered to fasting subjects.

  • Sample Collection: Blood samples are collected into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Urine samples are collected over specified intervals.

  • Sample Analysis: Plasma and urine concentrations of this compound are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½.

G cluster_workflow Pharmacokinetic Analysis Workflow Start Start: Subject Dosing Blood_Sampling Serial Blood Sampling Start->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->Data_Analysis End End: Determine PK Parameters Data_Analysis->End

Caption: Workflow for a typical pharmacokinetic study.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed. The exact ratio may vary.

  • Detection: UV detection at a wavelength of approximately 290-300 nm.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an acid (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation. The supernatant is then injected into the HPLC system.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of this compound.

Rat Model for Tissue Penetration Studies
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Dosing: A single oral dose of this compound is administered by gavage.

  • Tissue Collection: At various time points after dosing, animals are euthanized, and tissues of interest (e.g., lung, liver, kidney, muscle) are collected. Blood samples are also taken to determine plasma concentrations.

  • Tissue Homogenization: The collected tissues are weighed and homogenized in a suitable buffer.

  • Sample Analysis: The concentration of this compound in the tissue homogenates and plasma is determined by HPLC or another validated analytical method.

  • Data Analysis: The tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration.

Concluding Remarks

This compound demonstrates favorable pharmacokinetic properties, including good oral absorption, extensive tissue distribution, and a long elimination half-life, making it an effective once-daily antimicrobial agent. This guide provides a foundational understanding of its pharmacokinetic profile and tissue penetration, supported by quantitative data and detailed experimental methodologies, to aid in further research and development efforts in the field of antimicrobial therapy.

References

Methodological & Application

Application Notes and Protocols for Sparfloxacin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of sparfloxacin against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The methods outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. It has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria.[3][4] Accurate determination of its MIC is crucial for susceptibility testing, research, and the development of new therapeutic strategies.

Data Presentation: this compound MIC Values

The following table summarizes the MIC values of this compound against various bacterial species as reported in the literature. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae4,410≤0.06 - >40.250.5[5]
Streptococcus pneumoniae (Penicillin-Susceptible)---0.5[5]
Streptococcus pneumoniae (Penicillin-Resistant)---0.5[5]
Other Streptococcus spp.554≤0.06 - >40.251[5]
Staphylococcus aureus (Oxacillin-Susceptible)-≤0.06 - 10.120.12[5]
Haemophilus influenzae-≤0.06 - 0.50.060.06[6]
Moraxella catarrhalis-≤0.06 - 0.120.060.06[6]
Klebsiella spp.-≤0.06 - >40.120.12[5]
Gram-positive organisms---0.1 - 0.78[3][4]
Gram-negative organisms---0.0125 - 1.56[3][4]
Anaerobes---0.2 - 0.78[3][4]

Experimental Protocols

Two primary methods for determining the MIC of this compound are the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a 96-well microtiter plate.

3.1.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 0.1 M NaOH

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Spectrophotometer or microplate reader (optional)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

3.1.2. Protocol

  • Preparation of this compound Stock Solution:

    • Due to its poor aqueous solubility, dissolve this compound powder in a suitable solvent to prepare a stock solution (e.g., 1280 µg/mL).[3][7]

    • Option 1 (DMSO): Dissolve this compound in 100% DMSO. Note that the final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.

    • Option 2 (NaOH): Dissolve this compound in 0.1 M NaOH with gentle warming and sonication if necessary.[3]

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Preparation of this compound Dilution Series:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL).

    • Ensure each well contains 50 µL of the diluted this compound solution.

    • Include a growth control well (CAMHB without this compound) and a sterility control well (uninoculated CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate (except the sterility control), resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.

Agar Dilution Method

This method involves incorporating this compound into agar plates at various concentrations.

3.2.1. Materials

  • This compound powder

  • Solvent (DMSO or 0.1 M NaOH)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculum replicator (optional)

  • Incubator (35 ± 2°C)

  • Quality control (QC) strains

3.2.2. Protocol

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of this compound Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 128 µg/mL to 0.06 µg/mL). Mix thoroughly by inverting the bottle.

    • Pour the this compound-containing agar into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • Prepare a growth control plate containing MHA without this compound.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to obtain a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Spot-inoculate 1-10 µL of the final bacterial inoculum onto the surface of each this compound-containing agar plate and the growth control plate. An inoculum replicator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. A faint haze or a single colony at the inoculation spot is disregarded.

Quality Control

It is essential to include reference QC strains with known this compound MIC values in each assay to ensure the accuracy and reproducibility of the results. Recommended QC strains include E. coli ATCC 25922 and S. aureus ATCC 29213. The obtained MIC values for these strains should fall within the established acceptable ranges.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution dilution Create Serial Dilutions (Broth or Agar) stock->dilution inoculate Inoculate Plates dilution->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Results (Visual Inspection/OD) incubate->read determine_mic Determine MIC read->determine_mic

Experimental workflow for the MIC assay.

MIC_Determination_Logic C1 High Conc. O1 No Growth C2 ... O2 No Growth C3 MIC O3 No Growth C4 ... O4 Growth C5 Low Conc. O5 Growth C6 No Drug (Growth Control) O6 Growth O3->O4 Transition from No Growth to Growth

Logical determination of the MIC value.

References

Application Notes and Protocols for Sparfloxacin Time-Kill Curve Analysis in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting time-kill curve analysis of sparfloxacin, a broad-spectrum fluoroquinolone antibiotic. This information is intended to guide researchers in assessing the pharmacodynamic properties of this compound against various bacterial pathogens.

Introduction to this compound and Time-Kill Curve Analysis

This compound is a synthetic fluoroquinolone antibiotic that exhibits bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.[1][2] The inhibition of these topoisomerases leads to breaks in the bacterial chromosome, ultimately causing cell death. This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Time-kill curve analysis is a dynamic method used in microbiology to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time. The assay involves exposing a standardized bacterial inoculum to a specific concentration of an antibiotic and measuring the number of viable bacteria, typically as colony-forming units per milliliter (CFU/mL), at various time intervals. A significant reduction in the bacterial population, commonly defined as a ≥3-log10 (or 99.9%) decrease in CFU/mL from the initial inoculum, is indicative of bactericidal activity. This analysis provides valuable insights into the pharmacodynamics of an antibiotic, including the rate and extent of its killing activity.

Key Applications of this compound Time-Kill Curve Analysis

  • Determination of Bactericidal vs. Bacteriostatic Activity: To definitively classify the antimicrobial effect of this compound against specific bacterial strains.

  • Concentration-Dependent Killing Assessment: To understand how different concentrations of this compound (e.g., multiples of the Minimum Inhibitory Concentration - MIC) affect the rate and extent of bacterial killing.

  • Pharmacodynamic Modeling: The data generated can be used for developing models that predict the efficacy of dosing regimens.

  • Comparative Studies: To compare the bactericidal activity of this compound with other antimicrobial agents.

  • Investigation of Resistance Mechanisms: To study the effect of resistance on the bactericidal activity of this compound.

Data Presentation: this compound Time-Kill Curve Data

The following tables summarize quantitative data from or are representative of time-kill curve analyses for this compound against key bacterial pathogens.

Table 1: Time-Kill Curve Data for this compound against Streptococcus pneumoniae

This table presents data from an in vitro model simulating human pharmacokinetics after oral administration of this compound (200 mg) against Streptococcus pneumoniae ATCC 6303 (MIC of this compound = 0.125 mg/L).

Time (hours)Mean this compound Concentration (mg/L)Log10 CFU/mL
00.006.15
10.136.50
20.256.00
40.455.20
60.554.50
80.604.00
24-~4.15
48-<1.22
72-2.00

Data adapted from a study on the effect of pharmacokinetics on the bactericidal activity of this compound against Streptococcus pneumoniae. Note that after 72 hours, the remaining S. pneumoniae showed a four-fold increase in MIC to this compound, indicating the emergence of resistance.[2]

Table 2: Bacteriostatic and Bactericidal Concentrations of this compound against Anaerobic Bacteria after 48 Hours

Bacterial StrainBacteriostatic Concentration (mg/L)Bactericidal Concentration (mg/L)
Bacteroides fragilis0.06 - 20.06 - 8
Bacteroides thetaiotaomicron0.06 - 20.06 - 8
Prevotella melaninogenica0.06 - 20.06 - 8
Fusobacterium mortiferum0.06 - 20.06 - 8
Peptostreptococcus magnus0.06 - 20.06 - 8
Clostridium perfringens0.06 - 20.06 - 8

This data represents the concentration range of this compound that resulted in bacteriostatic or bactericidal effects after 48 hours of incubation.

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing a time-kill assay, the MIC of this compound for the test organism must be determined. The broth microdilution method is a standard and recommended procedure.

Materials:

  • This compound stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, or other appropriate broth (e.g., Todd-Hewitt broth supplemented with yeast extract for streptococci).

  • Sterile 96-well microtiter plates.

  • Bacterial culture in the logarithmic phase of growth.

  • Spectrophotometer.

  • 0.5 McFarland turbidity standard.

Protocol:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Standardize Inoculum: Dilute the overnight bacterial culture in fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well containing the this compound dilutions. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air (or appropriate atmospheric conditions for the test organism).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

II. This compound Time-Kill Curve Assay

Materials:

  • This compound stock solution.

  • Appropriate sterile broth medium (e.g., CAMHB).

  • Sterile flasks or tubes.

  • Bacterial culture in the logarithmic phase of growth.

  • Spectrophotometer.

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Appropriate agar plates for colony counting.

  • Incubator and water bath shaker.

Protocol:

  • Prepare Test Cultures: In sterile flasks, prepare the following:

    • Growth control (no antibiotic).

    • Test flasks with this compound at desired concentrations (e.g., 1x, 2x, 4x, 8x MIC).

  • Inoculum Preparation: Prepare a standardized inoculum as described in the MIC protocol to achieve a starting bacterial concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in each flask.

  • Initiate the Assay (Time 0): Before adding the inoculum to the flasks, take a sample from the standardized bacterial suspension for a baseline (Time 0) viable count.

  • Inoculate and Incubate: Add the standardized inoculum to the control and test flasks. Place the flasks in a shaking water bath at 37°C for continuous agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

  • Serial Dilution and Plating: Perform serial 10-fold dilutions of each sample in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates that yield between 30 and 300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

This compound's Mechanism of Action

Sparfloxacin_Mechanism cluster_Gyrase DNA Replication & Transcription cluster_TopoIV Chromosome Segregation This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topoisomerase_IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Separates linked chromosomes Topoisomerase_IV->DNA_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Replicated_DNA Replicated DNA Replicated_DNA->Topoisomerase_IV Separates linked chromosomes Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Time-Kill Curve Analysis

Time_Kill_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_sampling Sampling & Plating cluster_analysis Data Analysis Start Start Prep_Culture Prepare Bacterial Culture (Log Phase) Start->Prep_Culture Determine_MIC Determine MIC of This compound Prep_Culture->Determine_MIC Prep_Inoculum Standardize Inoculum (~5x10^5 CFU/mL) Determine_MIC->Prep_Inoculum Prep_Flasks Prepare Flasks: - Growth Control - this compound (e.g., 1x, 2x, 4x MIC) Prep_Inoculum->Prep_Flasks Inoculate Inoculate Flasks Prep_Flasks->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sample Sample at Timepoints (0, 2, 4, 6, 8, 24h) Incubate->Sample Incubate->Sample Repeat at each time point Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Calculate_CFU_mL Calculate CFU/mL Count_Colonies->Calculate_CFU_mL Plot_Data Plot log10 CFU/mL vs. Time Calculate_CFU_mL->Plot_Data Analyze_Curve Analyze Time-Kill Curve Plot_Data->Analyze_Curve End End Analyze_Curve->End

Caption: Workflow for a standard time-kill curve assay.

Logical Relationship in Time-Kill Curve Interpretation

Time_Kill_Interpretation Initial_Inoculum Initial Inoculum (log10 CFU/mL) Change_in_CFU Change in log10 CFU/mL vs. Initial Inoculum at 24h Initial_Inoculum->Change_in_CFU Bactericidal Bactericidal Effect Change_in_CFU->Bactericidal ≥ 3-log10 decrease Bacteriostatic Bacteriostatic Effect Change_in_CFU->Bacteriostatic < 3-log10 decrease (No significant change) No_Effect No Effect or Limited Activity Change_in_CFU->No_Effect Increase similar to growth control Regrowth Regrowth Bactericidal->Regrowth Possible after initial kill

Caption: Interpreting time-kill curve results.

References

Application Notes and Protocols for In Vivo Evaluation of Sparfloxacin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of various animal models and experimental protocols for assessing the in vivo efficacy of sparfloxacin, a fluoroquinolone antibiotic. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical antimicrobial research.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic that exhibits activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, repair, and recombination.[1][3] This action leads to the cessation of bacterial cell division and, ultimately, cell death. Due to its potent antibacterial activity, this compound has been investigated for the treatment of various infections, particularly those of the respiratory tract.[2]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Sparfloxacin_Mechanism This compound This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription Inhibited DNA_Gyrase->DNA_Replication Prevents DNA Unwinding Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Animal Models for Efficacy Studies

A variety of animal models have been utilized to evaluate the in vivo efficacy of this compound against different bacterial pathogens. Murine models are the most common due to their cost-effectiveness and ease of handling.

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow cluster_PreExperiment Pre-Experiment cluster_Experiment Experiment cluster_PostExperiment Post-Experiment Animal_Acclimatization Animal Acclimatization Infection Induction of Infection Animal_Acclimatization->Infection Pathogen_Preparation Pathogen Preparation Pathogen_Preparation->Infection Treatment This compound Administration Infection->Treatment Monitoring Clinical Monitoring Treatment->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Bacterial_Quantification Bacterial Quantification (CFU) Sample_Collection->Bacterial_Quantification Data_Analysis Data Analysis & Efficacy Determination Bacterial_Quantification->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Quantitative Efficacy Data

The efficacy of this compound has been quantified in various animal models. The following tables summarize key findings from published studies.

Table 1: Efficacy of this compound in Murine Renal Infection Models.[4][5]
PathogenThis compound ED50 (mg/kg/day)Comparator ED50 (mg/kg/day)Animal Model
Staphylococcus aureus10Ciprofloxacin: 33, Fleroxacin: 16Mouse
Escherichia coli1.5Ciprofloxacin: 2.45, Fleroxacin: 1.8Mouse
Table 2: Efficacy of this compound in a Murine Pneumonia Model against Streptococcus pneumoniae.[6]
S. pneumoniae StrainThis compound Dose (mg/kg)OutcomeAnimal Model
Penicillin-susceptible (serotype 3)50100% survivalImmunocompetent Mouse
Macrolide-resistant (serotype 1)50100% survivalImmunocompetent Mouse
Penicillin-resistant (serotype 23)Not specifiedFull protectionLeukopenic Mouse
Multiresistant (serotype 6)Not specifiedFull protectionLeukopenic Mouse
Table 3: Efficacy of this compound in a Murine Tuberculosis Model.[7]
PathogenThis compound Total Oral Dose (mg/kg)Bacterial Load Reduction (log10 CFU/lung)Animal Model
Mycobacterium tuberculosis H37Rv30 - 50,0001.4 ± 0.1BALB/c Mouse (aerosol infection)
Table 4: Efficacy of this compound against Mycobacterium leprae in a Mouse Model.[8]
PathogenThis compound Dose (mg/kg)OutcomeComparator (Ofloxacin)Animal Model
Mycobacterium leprae12.5Significant bactericidal activityRequired 25 mg/kg for similar effectMouse (proportional bactericidal test)

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

Murine Renal Infection Model[4][5]

Objective: To evaluate the efficacy of this compound in treating renal infections caused by S. aureus and E. coli.

Animals:

  • Species: Mouse (specific strain, e.g., Swiss)

  • Weight: 20-25 g

Infection Procedure:

  • Anesthetize the mice.

  • Make a flank incision to expose the kidney.

  • Inoculate the kidney directly with a suspension of S. aureus or E. coli.

  • Suture the incision.

Treatment Protocol:

  • Drug Administration: Administer this compound orally (e.g., via gavage).

  • Dosage: A range of doses can be tested (e.g., for S. aureus: 3.125 to 50 mg/kg/day; for E. coli: 0.78 to 12.5 mg/kg/day).[4]

  • Frequency: Once daily.

  • Duration: 5 days.[4]

Efficacy Evaluation:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the kidneys.

  • Homogenize the kidney tissue.

  • Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Calculate the reduction in bacterial counts compared to an untreated control group.

Murine Pneumonia Model[6]

Objective: To assess the efficacy of this compound against penicillin-susceptible and -resistant S. pneumoniae.

Animals:

  • Species: Mouse (e.g., Swiss for immunocompetent model, or rendered leukopenic for resistant strains).

  • Weight: 20-25 g

Infection Procedure:

  • Anesthetize the mice.

  • Deliver a suspension of S. pneumoniae (e.g., 10^4 to 10^6 CFU) via peroral tracheal instillation.

Treatment Protocol:

  • Drug Administration: Administer this compound via subcutaneous injection.

  • Dosage: e.g., 50 mg/kg.[5]

  • Frequency: Every 12 hours.

  • Duration: A specified number of injections (e.g., six injections).[5]

  • Initiation of Treatment: Treatment can be initiated at various time points post-infection (e.g., 6, 18, 48, or 72 hours).[5]

Efficacy Evaluation:

  • Monitor survival rates over a defined period.

  • At selected time points, euthanize subsets of mice.

  • Collect lung and blood samples.

  • Homogenize lung tissue and plate serial dilutions of lung homogenate and blood to determine bacterial counts (CFU).

  • Assess the rate of bacterial clearance from lungs and blood.

Murine Tuberculosis Aerosol Infection Model[7]

Objective: To determine the in vivo efficacy of this compound against Mycobacterium tuberculosis.

Animals:

  • Species: Mouse (e.g., BALB/c).

Infection Procedure:

  • Use an aerosol exposure system to infect mice with M. tuberculosis H37Rv.

Treatment Protocol:

  • Drug Administration: Oral administration.

  • Dosage: Dose-fractionation studies can be performed with a wide range of total oral doses (e.g., 31 to 50,000 mg/kg).[6]

Efficacy Evaluation:

  • After a defined treatment period, euthanize the mice.

  • Aseptically remove the lungs.

  • Homogenize the lung tissue.

  • Plate serial dilutions on appropriate mycobacterial growth medium.

  • Determine the CFU per lung and calculate the reduction in bacterial load compared to untreated controls.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound in the chosen animal model is crucial for interpreting efficacy data. Key parameters to consider include:

  • Peak serum concentration (Cmax): The maximum concentration of the drug in the blood.

  • Time to peak concentration (Tmax): The time at which Cmax is reached.

  • Area under the concentration-time curve (AUC): A measure of total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration to reduce by half.

The ratio of AUC to the minimum inhibitory concentration (MIC) has been identified as a key pharmacodynamic parameter that correlates with the in vivo efficacy of fluoroquinolones.[6][7]

Conclusion

The animal models and protocols described provide a robust framework for the in vivo evaluation of this compound's efficacy. The choice of model will depend on the specific research question, the target pathogen, and the desired clinical relevance. Careful consideration of experimental design, including appropriate controls, dosing regimens, and outcome measures, is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for HPLC Quantification of Sparfloxacin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of sparfloxacin in biological matrices using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic, toxicokinetic, and other drug development studies.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic. Accurate and reliable quantification of this compound in biological samples such as plasma, serum, and urine is crucial for evaluating its efficacy and safety. This document outlines established HPLC methods, including sample preparation, chromatographic conditions, and validation parameters, to ensure precise and accurate measurements.

Comparative Summary of HPLC Methods

Several HPLC methods have been reported for the determination of this compound in biological fluids. The following tables summarize the key parameters from various validated methods to facilitate comparison and selection of an appropriate starting point for method development or transfer.

Table 1: Sample Preparation Techniques for this compound Analysis

Biological MatrixSample Preparation MethodKey ReagentsTypical Recovery (%)Reference
Sheep PlasmaProtein Precipitation followed by Solid-Phase Extraction (SPE)10% Acetic Acid, Methanol, HPLC-grade WaterNot explicitly stated[1]
Human SerumProtein Precipitation with dilutionAcetonitrile, 0.035 M Perchloric Acid98.8 ± 5.7[2]
Human PlasmaLiquid-Liquid Extraction (LLE)Ethyl acetateNot explicitly stated[3]
Human Serum & UrineProtein PrecipitationAcetonitrile99.5 - 100.0 (Serum), 97.0 - 97.8 (Urine)[4]
Human PlasmaDispersive micro-Solid Phase Extraction (D-μ-SPE)C18 adsorbent, Methanol90.1 - 109.5[5]

Table 2: Chromatographic Conditions for this compound Quantification

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Internal StandardReference
C18Acetonitrile : Monopotassium phosphate buffer (49:51, v/v)Not Stated298Genabilic acid[1]
Luna C18 (5 µm)Acetonitrile : 0.035 M Perchloric acid (28:72, v/v), pH 2.0 with triethylamineNot Stated300Ciprofloxacin[2]
Kromasil C18Phosphate buffer (pH 2.5) : Acetonitrile (80:20, v/v)1.0Not StatedLevofloxacin[3]
Nucleosil 100 5SA (cation-exchange)Acetonitrile : 100 mmol/L Phosphoric acid with NaOH (pH 3.82)1.5Excitation: 295, Emission: 525 (Fluorescence)Ofloxacin[4]
Purospher Start C18 / Discovery C18Methanol : Water : Acetonitrile (60:30:10 v/v/v), pH 2.70 with phosphoric acid1.0290Gemifloxacin[6]
C8Methanol : 0.02 M Phosphate buffer pH 3.0 (60:40 v/v)1.5270Not specified for biological samples[7]

Table 3: Validation Parameters of HPLC Methods for this compound

Linearity Range (µg/mL)LLOQ (µg/mL)Accuracy (%)Precision (RSD %)Reference
0.2 - 100.290.3 - 118.0 (at LLOQ)0.00 - 0.88 (within-run)[1]
0.05 - 20.05Within international requirementsWithin international requirements[2]
0.1 - 100.1Within FDA guidelinesWithin FDA guidelines[3]
Not specified0.05 (Serum), 0.5 (Urine)Not specified3.6 - 10.4 (between series, Serum)[4]
0.0005 - 10.00603Not specified≤12.5[5]
2.5 - 1000.019698.11 - 102.830.013 - 0.712 (intra- and inter-day)[6]

Detailed Experimental Protocol: A Representative HPLC Method

This protocol is based on a validated method for the quantification of this compound in sheep plasma, which can be adapted for other biological matrices with appropriate validation.[1]

3.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Genabilic acid (Internal Standard, IS) (purity ≥ 98.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monopotassium phosphate

  • Acetic acid (10%)

  • Sodium hydroxide (1N)

  • HPLC-grade water

  • Oasis HLB SPE cartridges (1cc, 30 mg)

3.2. Instrumentation

  • An HPLC system equipped with a UV detector.

  • A C18 analytical column.

  • Centrifuge

  • Vortex mixer

  • Solid-phase extraction manifold

3.3. Preparation of Solutions

  • Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of this compound and genabilic acid in HPLC-grade water with the aid of a small amount of 1N NaOH to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions for calibration curve and quality control (QC) samples by diluting the stock solutions with HPLC-grade water.

  • Mobile Phase: Prepare a mixture of acetonitrile and monopotassium phosphate buffer (1.36 g/L in water) in a 49:51 (v/v) ratio.

3.4. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 1 mL of plasma, add a known concentration of the internal standard (e.g., 2 µg/mL).

  • Add 1 mL of 10% acetic acid to deproteinize the sample.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 1620 x g for 10 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 1 mL of HPLC-grade water.

  • Dry the cartridge thoroughly.

  • Elute the analytes with 1 mL of the mobile phase.

  • Inject 20 µL of the eluate into the HPLC system.

3.5. Chromatographic Conditions

  • Column: C18

  • Mobile Phase: Acetonitrile : Monopotassium phosphate buffer (1.36 g/L) (49:51, v/v)

  • Flow Rate: (A typical flow rate for such a column would be 1.0 mL/min, though not explicitly stated in the reference)

  • Injection Volume: 20 µL

  • Detection: UV at 298 nm for this compound and 236 nm for genabilic acid.

  • Retention Times: Approximately 2.6 min for this compound and 5.8 min for genabilic acid.[1]

3.6. Calibration Curve and Quality Control Samples

Prepare calibration standards in blank plasma at concentrations ranging from 0.2 to 10 µg/mL.[1] Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Visualization of Workflows and Logical Relationships

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_collection Biological Sample Collection (e.g., Plasma, Urine) add_is Addition of Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation (e.g., with Acetic Acid) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution hplc_injection Injection into HPLC System elution->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation detection UV or Fluorescence Detection chromatographic_separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

4.2. Logical Relationship of Validation Parameters

The following diagram illustrates the key validation parameters and their logical grouping according to international guidelines.

validation_parameters cluster_core_performance Core Performance Characteristics cluster_sensitivity Sensitivity cluster_method_reliability Method Reliability accuracy Accuracy (% Recovery) precision Precision (Repeatability & Reproducibility, %RSD) linearity Linearity (Correlation Coefficient) range Range lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) specificity Specificity / Selectivity robustness Robustness stability Stability method_validation Bioanalytical Method Validation method_validation->accuracy method_validation->precision method_validation->linearity method_validation->range method_validation->lod method_validation->loq method_validation->specificity method_validation->robustness method_validation->stability

Caption: Key bioanalytical method validation parameters.

References

Application Notes and Protocols: Sparfloxacin for the Treatment of Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sparfloxacin in targeting intracellular pathogens. This document includes a summary of its efficacy, detailed experimental protocols for in vitro and cellular assays, and visualizations of its mechanism of action and related signaling pathways.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that has demonstrated significant activity against a variety of intracellular pathogens. Its ability to penetrate host cells and accumulate within them makes it a promising candidate for treating infections caused by bacteria that reside and replicate within the host's cellular machinery.[1][2] This document outlines the in vitro and intracellular efficacy of this compound against key intracellular pathogens such as Chlamydia trachomatis, Mycobacterium tuberculosis, and Legionella pneumophila, and provides detailed protocols for researchers to investigate its activity further.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[3][4] By targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, this compound leads to breaks in the bacterial chromosome and ultimately cell death.[1][3] Eukaryotic cells lack these specific enzymes, providing a degree of selective toxicity.[1]

Beyond its direct antibacterial activity, this compound and other fluoroquinolones have been shown to possess immunomodulatory effects. These effects include the downregulation of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF).[5][6] This modulation is thought to occur through the influence on transcription factors like NF-κB and Activator Protein 1 (AP-1), as well as effects on intracellular cyclic AMP (cAMP) and phosphodiesterases.[5][6]

Data Presentation

Table 1: In Vitro Activity of this compound against Chlamydia species
OrganismCell LineMIC (µg/mL)MBC (µg/mL)Reference
C. trachomatisMcCoy0.03 - 0.060.03 - 0.06[7]
C. trachomatis-0.063 (MIC50)0.032 (MBC50)[8]
C. pneumoniae-0.0310.063[9]
Table 2: In Vitro and Intracellular Activity of this compound against Mycobacterium tuberculosis
StrainConditionMIC (µg/mL)Fold Increase (Intracellular vs. Broth)Reference
H37RvBroth0.1-[10][11]
H37RvJ774A.1 Macrophages-20[10]
Table 3: In Vitro and Intracellular Activity of this compound against Legionella pneumophila
ConditionMIC (µg/mL)NotesReference
Agar Dilution1.0 (MIC90)Buffered charcoal yeast extract agar[12]
Broth Macrodilution≤0.03Buffered yeast extract broth[12]
Intracellular (Guinea Pig Alveolar Macrophages)1.0Caused a 3- to 4-day post-antibiotic effect[12][13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Chlamydia trachomatis in McCoy Cells

Objective: To determine the lowest concentration of this compound that inhibits the growth of C. trachomatis (MIC) and the lowest concentration that kills the bacteria (MBC) in a cell culture model.

Materials:

  • McCoy cells

  • Chlamydia trachomatis elementary bodies (EBs)

  • Culture medium (e.g., MEM with 10% FBS, gentamicin, and cycloheximide)

  • This compound stock solution

  • 96-well microtiter plates

  • Fluorescently labeled anti-Chlamydia monoclonal antibody

  • Fluorescence microscope

  • Methanol (for fixation)

Procedure:

  • Cell Seeding: Seed McCoy cells into 96-well microtiter plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Infection: Aspirate the culture medium and infect the McCoy cell monolayers with a suspension of C. trachomatis EBs at a multiplicity of infection (MOI) of approximately 1. Centrifuge the plates to enhance infection.

  • Drug Addition: After a 1-2 hour incubation period to allow for bacterial entry, aspirate the inoculum and add fresh culture medium containing serial twofold dilutions of this compound. Include a drug-free control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • MIC Determination:

    • After incubation, aspirate the medium and fix the cells with cold methanol for 10 minutes.

    • Stain the cells with a fluorescently labeled anti-Chlamydia monoclonal antibody according to the manufacturer's instructions.

    • Examine the wells under a fluorescence microscope to detect chlamydial inclusions.

    • The MIC is defined as the lowest concentration of this compound at which no chlamydial inclusions are observed.[7]

  • MBC Determination:

    • Following the initial 48-72 hour incubation with this compound, aspirate the drug-containing medium from a duplicate set of wells.

    • Wash the cells three times with phosphate-buffered saline (PBS).

    • Add fresh, drug-free culture medium to each well.

    • Incubate for an additional 48-72 hours.

    • Fix and stain the cells as described for MIC determination.

    • The MBC is defined as the lowest concentration of this compound from the initial incubation that results in no observable inclusions after the second incubation period in drug-free medium.[7]

Protocol 2: Intracellular Killing Assay of this compound against Mycobacterium tuberculosis in J774A.1 Macrophages

Objective: To evaluate the ability of this compound to kill M. tuberculosis residing within macrophages.

Materials:

  • J774A.1 murine macrophage cell line

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 24-well tissue culture plates

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Middlebrook 7H10 agar plates

  • Sterile PBS

Procedure:

  • Macrophage Seeding: Seed J774A.1 cells into 24-well plates at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.

  • Bacterial Preparation: Prepare a single-cell suspension of M. tuberculosis in culture medium.

  • Infection: Infect the macrophage monolayers with the M. tuberculosis suspension at an MOI of 1:8 (macrophage:bacteria) for 4 hours at 37°C.[10]

  • Removal of Extracellular Bacteria: After the infection period, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.

  • Drug Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0.5x, 1x, 4x, 16x MIC) to the infected cells. Include a drug-free control. This is Time 0.

  • Time-Point Analysis (e.g., 0, 24, 48, 72 hours):

    • At each time point, aspirate the medium from triplicate wells for each condition.

    • Lyse the macrophages by adding 500 µL of lysis buffer and incubating for 10 minutes at room temperature.

    • Prepare serial dilutions of the cell lysates in sterile PBS.

    • Plate the dilutions onto Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis: Count the number of colony-forming units (CFU) on each plate. Calculate the log10 CFU/mL for each condition at each time point. The reduction in log10 CFU/mL in this compound-treated wells compared to the drug-free control indicates intracellular killing.[10]

Visualizations

Sparfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils Topoisomerase_IV->DNA Decatenates Replication DNA Replication & Transcription DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disrupted

Caption: Mechanism of action of this compound.

Intracellular_Killing_Assay_Workflow Start Seed Macrophages Infect Infect with Intracellular Pathogen Start->Infect Wash Wash to Remove Extracellular Bacteria Infect->Wash Treat Treat with this compound Wash->Treat Incubate Incubate for Various Time Points Treat->Incubate Lyse Lyse Macrophages Incubate->Lyse Plate Plate Lysates on Agar Lyse->Plate Count Count Colony Forming Units (CFU) Plate->Count End Analyze Data Count->End

Caption: Workflow for intracellular killing assay.

Sparfloxacin_Immunomodulatory_Pathway cluster_effects Effects This compound This compound Macrophage Macrophage This compound->Macrophage Enters NFkB NF-κB Pathway This compound->NFkB Inhibits AP1 AP-1 Pathway This compound->AP1 Inhibits cAMP Intracellular cAMP This compound->cAMP Increases Macrophage->NFkB Macrophage->AP1 Macrophage->cAMP Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1, TNF) NFkB->Pro_inflammatory Activates AP1->Pro_inflammatory Activates cAMP->Pro_inflammatory Inhibits Inhibition Inhibition Increase Increase

Caption: this compound's immunomodulatory effects.

References

Application Notes: Sparfloxacin as a Reference Compound in Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sparfloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic agent.[1] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting essential enzymes involved in bacterial DNA replication.[2][3] Its well-characterized mechanism of action, established spectrum of activity, and commercial availability make it an ideal reference compound in various stages of antibiotic discovery and development. These notes provide an overview of this compound's properties and protocols for its use as a standard control in key assays.

Mechanism of Action

The bactericidal action of this compound results from the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional strain during DNA replication and transcription.[3] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[4]

  • Topoisomerase IV: This enzyme is primarily responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[5] It is the main target in many Gram-positive bacteria, such as Streptococcus pneumoniae.[3][5]

By binding to and stabilizing the enzyme-DNA complex, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome.[3][4] This irreversible damage blocks DNA replication and transcription, ultimately resulting in bacterial cell death.[3]

Sparfloxacin_Mechanism cluster_replication Bacterial DNA Replication & Transcription cluster_inhibition Inhibition cluster_outcome Result DNA Bacterial Chromosomal DNA Replication Replication & Transcription DNA->Replication Gyrase DNA Gyrase (removes positive supercoils) Replication->Gyrase creates torsional strain TopoIV Topoisomerase IV (separates daughter chromosomes) Replication->TopoIV results in interlinked DNA Inhibit_Gyrase Inhibits Gyrase Gyrase->Inhibit_Gyrase Inhibit_TopoIV Inhibits Topoisomerase IV TopoIV->Inhibit_TopoIV This compound This compound This compound->Inhibit_Gyrase This compound->Inhibit_TopoIV DSB Double-Strand DNA Breaks Inhibit_Gyrase->DSB Inhibit_TopoIV->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of action of this compound.

Data Presentation

This compound's utility as a reference compound is supported by extensive quantitative data defining its activity.

Table 1: In Vitro Inhibitory Activity of this compound against Key Bacterial Enzymes

This table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound against its primary enzymatic targets in Enterococcus faecalis.

EnzymeTarget OrganismIC₅₀ (µg/mL)
DNA GyraseEnterococcus faecalis25.7[6]
Topoisomerase IVEnterococcus faecalis19.1[6]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against a Spectrum of Bacteria

The following table presents the MIC values required to inhibit 90% of isolates (MIC₉₀) for a variety of clinically relevant pathogens. This data is crucial for establishing baseline activity when screening new compounds.

Bacterial SpeciesTypeMIC₉₀ (µg/mL)
Staphylococcus aureus (Oxacillin-Susceptible)Gram-Positive0.12[7]
Staphylococcus aureus (Methicillin-Resistant, MRSA)Gram-Positive0.25[8]
Streptococcus pneumoniaeGram-Positive0.5[7][9]
Enterococcus faecalisGram-Positive1.0[8]
Klebsiella spp.Gram-Negative0.12[7]
Enterobacteriaceae (family)Gram-Negative0.0125 - 1.56[2]
Pseudomonas aeruginosaGram-Negative0.0125 - 1.56[2]
AnaerobesAnaerobic0.2 - 0.78[2]
Mycobacterium avium complexMycobacteria0.1 - 2.0[10][11]

Experimental Protocols

This compound is an essential positive control for validating assay performance and comparing the potency of novel antimicrobial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of a test compound, using this compound as a reference.

1. Materials:

  • This compound powder (≥98% purity)[12]

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial strains in logarithmic growth phase

  • Spectrophotometer

2. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[2] Note that moisture-absorbing DMSO can reduce solubility.[2]

  • Further dilute the stock solution in MHB to create a working solution for serial dilutions.

3. Experimental Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound working solution to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

  • A separate row should be set up for this compound to serve as the positive control.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well.

  • Include a growth control (bacteria in MHB, no antibiotic) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.[13]

4. Reading Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]

  • The results for the test compound can be validated by confirming that the MIC of the this compound control falls within its expected range for the reference bacterial strain used (e.g., E. coli ATCC 25922).

MIC_Workflow A Prepare this compound (Control) & Test Compound Stock Solutions B Perform 2-Fold Serial Dilutions in 96-Well Plate with MHB A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate at 37°C for 18-24 hours D->E F Read Plates Visually or with Spectrophotometer E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for MIC determination.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase, with this compound used as a known inhibitor.

1. Materials:

  • Purified bacterial DNA gyrase enzyme (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • This compound and test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

2. Experimental Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, relaxed plasmid DNA, and the DNA gyrase enzyme.

  • Add varying concentrations of the test compound or this compound (as a positive control) to the respective tubes. Include a no-drug control (DMSO vehicle only) and a no-enzyme control.

  • Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding a stop solution (containing SDS and proteinase K) and incubating further to digest the enzyme.

  • Add loading dye to each sample.

3. Analysis:

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Interpretation:

    • The no-enzyme control will show a band corresponding to relaxed DNA.

    • The no-drug control will show a faster-migrating band corresponding to supercoiled DNA.

    • Increasing concentrations of this compound (and active test compounds) will show a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

  • The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometry.

Gyrase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Combine Relaxed Plasmid DNA, DNA Gyrase, and Assay Buffer B Add this compound (Control) or Test Compound A->B C Initiate with ATP, Incubate at 37°C B->C D Terminate Reaction (SDS/Proteinase K) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (UV Transilluminator) E->F G Determine IC₅₀ based on Inhibition of Supercoiling F->G

Caption: Workflow for DNA Gyrase Inhibition Assay.

References

Troubleshooting & Optimization

Improving sparfloxacin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to sparfloxacin solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and why is it challenging to work with?

This compound is a fluoroquinolone antibiotic characterized by low solubility in aqueous solutions, particularly within the physiological pH range.[1][2] Its solubility is highly dependent on pH due to its two pKa values (pKa1 ≈ 6.25, pKa2 ≈ 9.30).[3] It exhibits higher solubility in acidic (pH < 6) and alkaline (pH > 9.3) conditions but is poorly soluble between pH 6 and 9. This limited solubility can lead to precipitation during the preparation of stock solutions and in cell culture media, affecting the accuracy and reproducibility of in vitro experiments.[1]

Q2: Which organic solvents are recommended for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for preparing concentrated stock solutions of this compound.[4][5]

  • DMSO: Can dissolve this compound at concentrations of 5 mg/mL to over 10 mg/mL.[4][6][7] It is advisable to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly decrease solubility.[6] Gentle warming (to 60°C) and sonication can aid dissolution.[4][8]

  • DMF: Achieves a solubility of approximately 10 mg/mL.[5][9]

For experiments sensitive to organic solvents, it is crucial to prepare a highly concentrated stock to minimize the final solvent concentration in the assay medium. Typically, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced cellular effects.[8]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This is a common issue due to this compound's low solubility in neutral pH buffers like PBS (pH 7.2) and standard culture media.

Troubleshooting Steps:

  • Lower the Stock Concentration: If you are using a very high concentration DMSO stock, try lowering it.

  • Use a Two-Step Dilution: First, dissolve this compound in 100% DMSO. Then, for maximum solubility in aqueous buffers, dilute this stock into a 1:1 solution of DMF:PBS (pH 7.2), which can achieve a solubility of approximately 0.50 mg/mL.[5]

  • Rapid Mixing: When diluting the DMSO stock into the aqueous medium, add the stock solution dropwise while vigorously vortexing or stirring the medium to facilitate rapid dispersion and prevent localized supersaturation and precipitation.

  • pH Adjustment of the Final Medium: If your experimental design allows, slightly acidifying the final medium can improve solubility. However, ensure the pH remains compatible with your cells or assay system.

  • Fresh Preparations: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[5]

Q4: Can I dissolve this compound directly in an aqueous buffer by adjusting the pH?

Yes, pH modification is an effective strategy. This compound's solubility increases significantly at acidic or alkaline pH.

  • Alkaline pH: A stock solution of up to 50 mg/mL can be prepared in 0.1 M NaOH by adjusting the pH to 11.[4] This is useful for biochemical assays but may not be suitable for live-cell experiments unless the final pH is readjusted and buffered.

  • Acidic pH: this compound is more soluble in acidic conditions, such as simulated gastric juice (0.1N HCl).[1][10] Stable aqueous solutions can be prepared by forming salts with pharmaceutically acceptable acids like gluconolactone or lactobionic acid, resulting in solutions with a pH between 3.5 and 4.3.[11]

Q5: Are there other methods to enhance the aqueous solubility of this compound?

Yes, several advanced methods can be employed, particularly during formulation development:

  • Co-solvents: Besides DMSO and DMF, other co-solvents like ethanol, propylene glycol, and glycerol can enhance aqueous solubility, though to a lesser extent.[12]

  • Surfactants: Micellar solubilization using surfactants like sodium lauryl sulfate (SLS) or polysorbate-80 can dramatically increase solubility. At a 2% (w/v) concentration, SLS was shown to increase this compound's aqueous solubility over 22-fold.[12]

  • Salt Formation: Creating crystalline salts of this compound with coformers such as citric acid, pimelic acid, or azelaic acid has been shown to significantly improve equilibrium solubility in aqueous media.[1][13]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and conditions to aid in experimental design.

Solvent/ConditionConcentration (mg/mL)Concentration (mM)¹NotesReference(s)
Aqueous Buffers
Water (pure)0.120.31Insoluble.[1]
pH 1.2 Buffer0.822.09Higher solubility in acidic conditions.[1]
pH 4.0 Buffer0.120.31Low solubility.[1]
pH 6.8 Buffer0.200.51Low solubility.[1]
Organic Solvents
DMSO5 - 10.5212.7 - 26.8Use fresh, anhydrous DMSO. Warming and sonication can assist dissolution.[4][6][7]
DMF~10~25.5[5][9]
Solvent Mixtures & Additives
0.1 M NaOH50127.4Adjust pH to 11.[4]
1:1 DMF:PBS (pH 7.2)~0.50~1.27For preparing working solutions from a primary organic stock.[5]
2% (w/v) Sodium Lauryl Sulfate~4.9~12.522.4-fold increase over water.[12]
2% (w/v) Polysorbate-80~0.82~2.13.7-fold increase over water.[12]

¹Calculated based on a molecular weight of 392.4 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, weigh 3.924 mg.

    • Place the this compound powder into a sterile vial.

    • Add the desired volume of anhydrous DMSO (e.g., 1 mL).

    • To aid dissolution, vortex the solution vigorously. If necessary, place the vial in an ultrasonic bath for 5-10 minutes or warm it briefly to 60°C until the solid is completely dissolved.[4][8]

    • Once dissolved, aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Storage:

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4] Always protect from light.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the saturation solubility of this compound in a specific buffer or solvent.

  • Materials:

    • This compound powder

    • Solvent of choice (e.g., pH 6.8 phosphate buffer)

    • Glass flasks or vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • 0.45 µm syringe filters

    • High-Performance Liquid Chromatography (HPLC) system for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a flask containing a known volume of the solvent (e.g., 20 mg in 10 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 37°C).

    • Shake the suspension for 48 hours to ensure equilibrium is reached.[1]

    • After incubation, remove the flask and allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and centrifuge it at high speed (e.g., 2000 rpm for 10 minutes) to pellet any remaining suspended particles.[1]

    • Filter the resulting supernatant through a 0.45 µm filter.

    • Dilute the clear filtrate with the appropriate mobile phase and analyze the this compound concentration using a validated HPLC method.[1]

Visual Guides

Troubleshooting Workflow for this compound Dissolution

Sparfloxacin_Solubility_Workflow start Start: Need to dissolve This compound for in vitro assay stock_choice Choose Primary Solvent for Concentrated Stock start->stock_choice dmso Use Anhydrous DMSO (5-10 mg/mL) stock_choice->dmso Recommended dmf Use DMF (~10 mg/mL) stock_choice->dmf Alternative assist Aid Dissolution with Sonication or Gentle Warming dmso->assist dmf->assist prepare_working Prepare Working Solution: Dilute stock into aqueous medium assist->prepare_working precipitation Does it precipitate? prepare_working->precipitation success Success! Solution is clear. Proceed with assay. precipitation->success No troubleshoot Troubleshoot Precipitation precipitation->troubleshoot Yes rapid_mix Use rapid vortexing during dilution troubleshoot->rapid_mix two_step Try two-step dilution (e.g., into DMF:PBS) troubleshoot->two_step lower_stock Lower stock concentration troubleshoot->lower_stock ph_adjust Consider pH adjustment of final medium troubleshoot->ph_adjust alt_method Still Precipitating? Consider Alternative Method troubleshoot->alt_method rapid_mix->prepare_working two_step->prepare_working lower_stock->prepare_working ph_adjust->prepare_working surfactant Use Surfactants (e.g., SLS) alt_method->surfactant salt Synthesize more soluble This compound salt alt_method->salt

Caption: A workflow for dissolving this compound and troubleshooting precipitation.

This compound Solubility vs. pH

Sparfloxacin_pH_Solubility cluster_pH pH Scale cluster_solubility Relative Solubility p1 pH 1.2 sol_high High p1->sol_high 0.82 mg/mL [1] p4 pH 4.0 sol_low Low p4->sol_low 0.12 mg/mL [1] p7 pH 6.8 p7->sol_low 0.20 mg/mL [1] p11 pH 11 sol_very_high Very High p11->sol_very_high 50 mg/mL [2]

Caption: Relationship between pH and the aqueous solubility of this compound.

References

Technical Support Center: Sparfloxacin Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sparfloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound solution is changing color and losing potency. What is the most likely cause?

The most probable cause is photodegradation. This compound is highly sensitive to light, particularly UV radiation.[1][2] Exposure to light can cause the solution to change color and leads to a loss of antibacterial activity due to the formation of degradation products. The photodegradation process of this compound in solution typically follows first-order kinetics.

Recommendation:

  • Always protect this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Conduct experiments under low-light conditions whenever possible.

2. What are the main degradation products of this compound when exposed to light?

Photodegradation of this compound results in several byproducts. One of the identified mechanisms is photodefluorination, leading to the formation of compounds like 8-desfluorothis compound. Another degradation pathway involves the splitting off of a fluorine atom and the cyclopropyl ring.[2]

Signaling Pathway: this compound Photodegradation

This compound Photodegradation Pathway This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Photodegradation UV_Light UV Light Exposure UV_Light->this compound Product_1 8-desfluorothis compound Degradation_Products->Product_1 Product_2 Other defluorinated byproducts Degradation_Products->Product_2 Product_3 Products from cyclopropyl ring cleavage Degradation_Products->Product_3

Caption: Simplified pathway of this compound photodegradation.

3. How does pH affect the stability and solubility of this compound in aqueous solutions?

The pH of the solution significantly influences the solubility of this compound. Its solubility is higher in acidic and alkaline conditions compared to neutral pH. This is due to the ionization of its functional groups. While pH has a pronounced effect on solubility, its direct impact on chemical stability (apart from photodegradation) is less documented in the available literature.

Recommendation:

  • For dissolving this compound, consider using slightly acidic or alkaline aqueous solutions. However, be mindful of the pH compatibility with your experimental system.

  • Always measure and report the pH of your this compound solutions, as it can be a critical factor in reproducibility.

4. I am observing precipitation in my this compound solution. How can I improve its solubility?

This compound has low aqueous solubility, which can lead to precipitation. Several methods can be employed to enhance its solubility:

  • pH Adjustment: As mentioned, adjusting the pH to be more acidic or alkaline can increase solubility.

  • Co-solvents and Surfactants: The use of co-solvents like methanol and surfactants can improve the solubility of this compound in aqueous media.

  • Formation of Multicomponent Crystals/Salts: Creating salts of this compound with coformers like pimelic acid or azelaic acid has been shown to significantly increase its aqueous solubility.[3]

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility and stability of this compound.

Data Presentation: Solubility Enhancement of this compound

MethodCoformer/Complexing AgentSolvent SystemFold Increase in Aqueous SolubilityReference
Salt FormationPimelic Acid (PIA)Methanol/Water2.17[3]
Salt FormationAzelaic Acid (AZA)Methanol/Water1.33[3]

5. How can I prepare a more stable this compound solution using cyclodextrins?

Forming an inclusion complex with cyclodextrins can protect this compound from degradation and improve its solubility. Here is a general workflow for preparing a this compound-cyclodextrin complex.

Experimental Workflow: Preparation of this compound-Cyclodextrin Inclusion Complex

Workflow for this compound-Cyclodextrin Complexation cluster_prep Solution Preparation cluster_reaction Complex Formation cluster_isolation Isolation of Complex Sparfloxacin_sol Dissolve this compound in Methanol Mix Mix Solutions Sparfloxacin_sol->Mix Cyclodextrin_sol Dissolve Cyclodextrin in Water Cyclodextrin_sol->Mix Heat_Agitate Heat and Agitate Mix->Heat_Agitate Evaporate Evaporate Solvent Heat_Agitate->Evaporate Dry Dry the Solid Complex Evaporate->Dry

Caption: General workflow for preparing this compound-cyclodextrin complexes.

Experimental Protocols

Protocol for the Preparation of this compound-Azelaic Acid (AZA) Crystalline Salt [3]

  • Materials:

    • This compound (SPX)

    • Azelaic Acid (AZA)

    • Methanol

    • Distilled Water

  • Procedure:

    • Combine this compound (0.05 mmol, 19.60 mg) and azelaic acid (0.05 mmol, 9.40 mg) in a mixture of 20 mL of methanol and 7 mL of distilled water.

    • Stir the mixture thoroughly at 50 °C for 3 hours.

    • Filter the solution.

    • Allow the filtrate to evaporate slowly at room temperature.

    • Yellow crystals will be obtained through vacuum filtration after approximately 8 days.

Protocol for the Analysis of this compound Photodegradation [2]

  • Sample Preparation:

    • Dissolve 2 mg of this compound in 100 µL of 0.1 M NaOH.

    • Dilute this solution with 900 µL of water.

  • Irradiation:

    • Place the solution in a quartz cuvette.

    • Irradiate for 8 hours using a high-pressure mercury lamp.

  • Analysis:

    • At hourly intervals, take a 20 µL aliquot of the solution.

    • Dilute the aliquot with water to a final concentration suitable for your analytical method (e.g., 20 µg/mL for HPLC-UV).

    • Analyze the samples to determine the concentration of remaining this compound and the formation of degradation products.

6. What is the stability of this compound in common organic solvents like DMSO, methanol, and ethanol?

While methanol and ethanol are often used as co-solvents to dissolve this compound for experimental purposes, detailed studies on the long-term stability and degradation kinetics of this compound in these pure organic solvents are not extensively reported in the available scientific literature. One study investigated the kinetics of this compound degradation in methanol and methanol-water mixtures when exposed to UV radiation.[4] For stock solutions, it is common practice to prepare them in a suitable organic solvent like DMSO and store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation. However, the stability of these solutions at room temperature for extended periods may be limited.

Recommendation:

  • For short-term experiments, using fresh solutions of this compound in methanol or ethanol is advisable.

  • For long-term storage, prepare concentrated stock solutions in DMSO, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.

7. Is this compound susceptible to thermal degradation?

Recommendation:

  • While photodegradation is the more immediate concern, it is good practice to avoid exposing this compound solutions to high temperatures for prolonged periods.

  • If your experimental protocol requires heating, it is recommended to perform a preliminary stability test under your specific conditions to ensure the integrity of the compound.

References

Technical Support Center: Mitigating Sparfloxacin-Induced Photosensitivity in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating sparfloxacin-induced photosensitivity. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced photosensitivity?

A1: this compound-induced photosensitivity is primarily a phototoxic reaction.[1][2] Upon exposure to ultraviolet (UV) radiation, particularly UVA, this compound absorbs photons and becomes chemically excited.[2] This leads to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which cause direct cellular damage to cell membranes and DNA.[3][4][5] This process is non-immunological and can occur upon the first exposure to the drug and light.[4]

Q2: Which experimental models are most commonly used to study this compound-induced photosensitivity?

A2: The most common in vivo model is the mouse ear swelling test (MEST) using albino mouse strains like BALB/c.[6][7] This model assesses auricular thickening (edema) as a primary endpoint.[6] For in vitro studies, the 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized and widely used assay to evaluate the phototoxic potential of substances.[8][9]

Q3: What are the key endpoints to measure in in vivo studies of this compound photosensitivity?

A3: Key endpoints in in vivo studies include:

  • Auricular Swelling (Edema): Measured as an increase in ear thickness.[10][11]

  • Histopathological Changes: Examination of skin biopsies for signs of inflammation, such as edema, congestion, and inflammatory cell infiltrate.[12]

  • Retinal Degeneration: Histological assessment of the eyes, as some quinolones can induce phototoxicity in the retina.[13]

  • Erythema Formation: Visual scoring of redness at the site of irradiation.[8]

Troubleshooting Guides

In Vivo Experimental Issues

Q4: My control animals (this compound-treated, no UV exposure) are showing ear swelling. What could be the cause?

A4: This is unexpected, as this compound alone should not induce significant inflammation. Potential causes include:

  • Irritation from the vehicle: The vehicle used to dissolve or suspend this compound may be causing dermal irritation. Ensure the vehicle is non-irritating in preliminary tests.

  • Accidental UV exposure: Ensure that control animals are housed in an environment completely shielded from UV light.

  • Underlying health issues: Pre-existing inflammation or infection in the animals could be exacerbated by the experimental procedures. Ensure all animals are healthy before starting the study.

Q5: I am not observing a significant phototoxic response in my this compound-treated and UV-exposed group. What are some possible reasons?

A5: Several factors could lead to a weak or absent phototoxic response:

  • Inadequate this compound Dose: Ensure the dose of this compound is sufficient to induce photosensitivity. Doses of 50-100 mg/kg (oral administration) have been shown to be effective in mice.[13]

  • Insufficient UV Irradiation: The dose and wavelength of UV radiation are critical. For this compound, UVA radiation is the primary trigger. Studies have used UVA at 1.5 mW/cm² for 4 hours.[13] It is crucial to measure the output of your UV source to ensure it delivers the intended dose.

  • Timing of Irradiation: The timing of UV exposure relative to this compound administration is important. Irradiation is typically performed when the drug concentration in the skin is expected to be high.

  • Animal Strain: While BALB/c mice are commonly used, strain-specific differences in susceptibility may exist.

Q6: How can I mitigate the photosensitive reaction in my animal models?

A6: Co-administration of certain agents can mitigate this compound-induced photosensitivity. Effective approaches include:

  • Antioxidants: Agents that scavenge reactive oxygen species have been shown to be effective. Catalase and dimethyl sulfoxide (DMSO) have demonstrated significant inhibition of auricular thickening.[13]

  • Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids can reduce inflammation. Dexamethasone and indomethacin have been shown to inhibit auricular thickening.[13] Histamine antagonists have been found to be ineffective.[13]

In Vitro Experimental Issues

Q7: My 3T3 NRU assay results show high variability between wells. How can I improve consistency?

A7: High variability can be due to several factors:

  • Uneven Cell Seeding: Ensure a uniform cell suspension and proper mixing before seeding to get a consistent cell number in each well.

  • Inconsistent UV Exposure: Ensure that all wells of the plate receive a uniform dose of UV radiation. The design of the irradiation chamber and the position of the plate are critical.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell viability. Consider not using the outermost wells for data collection or ensure proper humidification during incubation.

  • Pipetting Errors: Use calibrated pipettes and consistent technique to minimize variations in the addition of test substances and reagents.

Q8: The vehicle for my test compound is showing cytotoxicity in the 3T3 NRU assay. What should I do?

A8: Vehicle cytotoxicity can confound the results.

  • Test Different Vehicles: Screen a panel of biocompatible solvents to find one that dissolves your compound and is non-toxic to the cells at the final concentration used.

  • Reduce Vehicle Concentration: Use the lowest possible concentration of the vehicle that maintains the solubility of your test compound.

  • Include a Vehicle Control: Always include a vehicle control (cells treated with the vehicle alone) to determine the baseline level of cytotoxicity from the solvent. The cytotoxicity of the test compound should be corrected for the effect of the vehicle.

Quantitative Data Summary

The following tables summarize the quantitative effects of various mitigating agents on this compound-induced auricular thickening in mice.

Table 1: Effect of Antioxidants on this compound-Induced Auricular Thickening in Balb/c Mice

Mitigating AgentDose/AdministrationThis compound Dose (oral)UVA ExposureInhibition of Auricular Thickening (at 4 hours)Reference
Catalase (CAT)Continuous infusion + single IP injection100 mg/kg1.5 mW/cm² for 4 hrSignificant inhibition[13]
Dimethyl sulfoxide (DMSO)Continuous infusion + single IP injection100 mg/kg1.5 mW/cm² for 4 hrSignificant inhibition[13]

Table 2: Effect of Anti-inflammatory Drugs on this compound-Induced Auricular Thickening in Balb/c Mice

Mitigating AgentDose/AdministrationThis compound Dose (oral)UVA ExposureInhibition of Auricular Thickening (from 4 to 72 hours)Reference
Dexamethasone (DM)Continuous infusion + single IP injection100 mg/kg1.5 mW/cm² for 4 hrSignificant inhibition[13]
Indomethacin (IM)Continuous infusion + single IP injection100 mg/kg1.5 mW/cm² for 4 hrSignificant inhibition[13]
Phenidone (PD)Continuous infusion + single IP injection100 mg/kg1.5 mW/cm² for 4 hrSignificant inhibition[13]

Table 3: Effect of Histamine Antagonists on this compound-Induced Auricular Thickening in Balb/c Mice

Mitigating AgentDose/AdministrationThis compound Dose (oral)UVA ExposureEffect on Auricular ThickeningReference
Pyrilamine maleate (PY)Continuous infusion + single IP injection100 mg/kg1.5 mW/cm² for 4 hrNo effect[13]
Cimetidine (CM)Continuous infusion + single IP injection100 mg/kg1.5 mW/cm² for 4 hrNo effect[13]

Detailed Experimental Protocols

In Vivo Mouse Ear Swelling Test (MEST) for this compound Phototoxicity

1. Animals:

  • Female BALB/c mice are commonly used.[13]

  • Animals should be acclimatized for at least one week before the experiment.

2. Drug and Mitigating Agent Preparation and Administration:

  • This compound: Suspend in a suitable vehicle like 0.5% carboxymethylcellulose (CMC). Administer a single oral dose of 50 or 100 mg/kg.[13]

  • Mitigating Agents:

    • For continuous administration, use micro-osmotic pumps implanted subcutaneously 24 hours before this compound administration.[13]

    • For single doses, administer intraperitoneally (IP) at a specified time before this compound administration.[13]

3. UVA Irradiation:

  • At a set time after this compound administration (when plasma/skin concentrations are expected to be high), irradiate the ears of the mice with UVA light.

  • A typical irradiation regimen is 1.5 mW/cm² for 4 hours.[13]

  • Control groups should include vehicle + UVA, this compound + no UVA, and vehicle + no UVA.

4. Measurement of Auricular Swelling:

  • Measure the thickness of both ears using a digital micrometer before this compound administration and at various time points after irradiation (e.g., 4, 24, 48, and 72 hours).[13]

  • The increase in ear thickness is calculated as the post-irradiation measurement minus the pre-irradiation measurement.

5. Histological Examination:

  • At the end of the experiment, euthanize the animals and collect the ears for histological analysis.

  • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Examine for signs of inflammation, including edema, inflammatory cell infiltration, and epidermal necrosis.

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

1. Cell Culture:

  • Culture Balb/c 3T3 fibroblasts in appropriate media and conditions.

2. Seeding:

  • Seed the cells into 96-well plates at a density that will not lead to confluence before the end of the experiment.

3. Treatment:

  • Prepare a range of concentrations of this compound and any mitigating agents in culture medium.

  • Treat the cells with the test substances for a defined period (e.g., 1 hour).

4. Irradiation:

  • Expose one set of plates to a non-cytotoxic dose of UVA light, while a duplicate set is kept in the dark. A dose of 5 J/cm² UVA is often used.[14]

5. Neutral Red Uptake Assay:

  • After irradiation, wash the cells and incubate with fresh medium containing neutral red dye.

  • The dye is taken up and stored in the lysosomes of viable cells.

  • After incubation, extract the dye from the cells and measure the absorbance using a plate reader.

6. Data Analysis:

  • Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates.

  • Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions.

  • The Photo-Irritation-Factor (PIF) is calculated as the ratio of the IC50 (-UV) to the IC50 (+UV). A PIF value above a certain threshold (e.g., >5) is indicative of phototoxic potential.[14]

Visualizations

Sparfloxacin_Photosensitivity_Pathway This compound This compound Excitedthis compound Excited this compound* This compound->Excitedthis compound Absorption of photon UVA UVA Radiation UVA->Excitedthis compound ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Excitedthis compound->ROS Energy Transfer to O₂ CellDamage Cellular Damage (Lipid Peroxidation, DNA breaks) ROS->CellDamage Oxidative Stress CellularComponents Cellular Components (Lipids, Proteins, DNA) CellularComponents->CellDamage Inflammation Inflammation CellDamage->Inflammation COX Cyclooxygenase (COX) Pathway CellDamage->COX Activation Edema Edema & Erythema Inflammation->Edema Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Prostaglandins->Inflammation Mediation Antioxidants Mitigation: Antioxidants (Catalase, DMSO) Antioxidants->ROS Scavenging AntiInflammatories Mitigation: Anti-inflammatory Drugs (Dexamethasone, Indomethacin) AntiInflammatories->COX Inhibition

Caption: Signaling pathway of this compound-induced phototoxicity and points of mitigation.

Experimental_Workflow_MEST Start Start: Acclimatize BALB/c mice Dosing Administer this compound (oral) and/or Mitigating Agent Start->Dosing PreIrradiation Measure baseline ear thickness Dosing->PreIrradiation Irradiation Expose ears to UVA radiation PreIrradiation->Irradiation PostIrradiation Measure ear thickness at 4, 24, 48, 72 hours Irradiation->PostIrradiation Analysis Calculate increase in ear thickness PostIrradiation->Analysis Histology Euthanize and collect ears for histology PostIrradiation->Histology At final time point End End: Data Interpretation Analysis->End Histology->End

Caption: Experimental workflow for the in vivo Mouse Ear Swelling Test (MEST).

Troubleshooting_Logic Problem Problem: No significant phototoxic response CheckDose Is this compound dose adequate (50-100 mg/kg)? Problem->CheckDose IncreaseDose Action: Increase this compound dose CheckDose->IncreaseDose No CheckUV Is UVA irradiation dose and duration sufficient? CheckDose->CheckUV Yes CalibrateUV Action: Calibrate and verify UV source output CheckUV->CalibrateUV No CheckTiming Is timing between dosing and irradiation optimal? CheckUV->CheckTiming Yes AdjustTiming Action: Adjust timing based on pharmacokinetic data CheckTiming->AdjustTiming No ConsiderStrain Consider animal strain susceptibility CheckTiming->ConsiderStrain Yes

Caption: Troubleshooting logic for absent phototoxic response in vivo.

References

Technical Support Center: Troubleshooting Sparfloxacin Resistance Development in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating sparfloxacin resistance in bacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (encoded by the gyrA and gyrB genes) and topoisomerase IV (encoded by the parC and parE genes).[1][2] These enzymes are essential for DNA replication, repair, and transcription, and their inhibition leads to bacterial cell death.

Q2: What are the most common mechanisms of bacterial resistance to this compound?

The most prevalent resistance mechanisms are:

  • Target site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of this compound to its target enzymes.[2]

  • Efflux pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the drug from reaching its intracellular targets at effective concentrations.[3]

  • Plasmid-mediated resistance: Less commonly, resistance can be acquired through plasmids carrying genes like qnr, which protect DNA gyrase from quinolone inhibition.

Q3: My this compound-resistant mutant does not have any mutations in gyrA or parC. What could be the reason?

If target gene mutations are absent, consider the following possibilities:

  • Overexpression of efflux pumps: This is a common mechanism that can confer resistance without target site mutations.[3] You can investigate this using efflux pump activity assays.

  • Mutations in other related genes: While less common, mutations in gyrB and parE can also contribute to resistance.

  • Plasmid-mediated resistance: The isolate may have acquired a plasmid carrying a resistance gene.

  • Reduced membrane permeability: Changes in the bacterial outer membrane can limit the uptake of this compound.

Q4: Can I use an efflux pump inhibitor to confirm the role of efflux pumps in this compound resistance?

Yes, using a known efflux pump inhibitor (EPI) in conjunction with MIC testing is a common method to infer efflux pump activity. A significant reduction (typically four-fold or more) in the MIC of this compound in the presence of an EPI suggests that efflux is a contributing factor to the observed resistance.[4]

Troubleshooting Experimental Guides

Troubleshooting MIC Assays
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC values between replicates - Inaccurate pipetting- Non-homogenous inoculum- Contamination of wells- Use calibrated pipettes and proper technique.- Ensure the bacterial suspension is well-mixed before inoculation.- Maintain sterile technique throughout the procedure.
No growth in control wells - Inoculum viability issue- Inactive growth medium- Use a fresh, actively growing bacterial culture for the inoculum.- Prepare fresh media and ensure proper storage conditions.
"Skipped" wells (growth in higher concentration wells but not in lower ones) - Contamination- Inaccurate drug dilution- Repeat the assay with strict aseptic technique.- Prepare fresh drug dilutions and ensure accurate serial dilutions.
Trailing endpoints (faint growth over a range of concentrations) - Bacteriostatic rather than bactericidal effect at lower concentrations- Inoculum density too high- Read the MIC as the lowest concentration with no visible growth.- Standardize the inoculum to the recommended density (e.g., 0.5 McFarland standard).[5]
Troubleshooting Target Gene Mutation Analysis
IssuePossible Cause(s)Recommended Solution(s)
No PCR product - Poor DNA quality- Incorrect primer design or annealing temperature- PCR inhibitors in the DNA sample- Re-extract genomic DNA and assess its purity (A260/A280 ratio of ~1.8).[6]- Verify primer sequences and optimize the annealing temperature using gradient PCR.- Include a cleanup step in your DNA extraction protocol to remove inhibitors.
Multiple bands on agarose gel - Non-specific primer binding- Primer-dimer formation- Increase the annealing temperature.- Redesign primers to be more specific.- Optimize primer concentration.[7]
Poor quality Sanger sequencing results (e.g., high background noise, weak signal) - Insufficient or poor quality PCR product- Sequencing primer issues- Contaminants in the PCR product- Purify the PCR product before sequencing.- Ensure the sequencing primer is at the correct concentration and has a suitable melting temperature.- Clean up the PCR product to remove residual primers and dNTPs.[6]
Ambiguous base calls in the chromatogram - Mixed bacterial population (heterozygous mutation)- Sequencing artifacts- Re-streak the bacterial isolate to ensure a pure culture before DNA extraction.- Manually inspect the chromatogram for common artifacts like dye blobs.[7]
Troubleshooting Efflux Pump Activity Assays
IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence in the negative control (no cells) - Contaminated buffer or media- Autofluorescence of the assay plate- Use fresh, sterile buffers and media.- Select a microplate with low autofluorescence.
No difference in fluorescence between wild-type and suspected efflux mutant - The dye used is not a substrate for the specific efflux pump.- The efflux pump is not overexpressed under the tested conditions.- Efflux is not the primary resistance mechanism.- Try a different fluorescent substrate (e.g., ethidium bromide, Nile Red).[8]- Ensure the growth conditions are appropriate to induce efflux pump expression.- Correlate with MIC results in the presence and absence of an efflux pump inhibitor.
Fluorescence signal decreases over time in the presence of an efflux pump inhibitor - Photobleaching of the fluorescent dye- Cell death and lysis- Minimize exposure of the plate to the excitation light.- Ensure the concentration of the inhibitor and dye are not toxic to the cells.
Inconsistent results with efflux pump inhibitors - The inhibitor is not effective against the specific efflux pump.- The inhibitor concentration is suboptimal.- Use an inhibitor known to be effective against the suspected pump family.- Perform a dose-response experiment to determine the optimal inhibitor concentration.[9]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a generalized procedure and may require optimization based on the specific bacterial species.

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., 0.1 N NaOH, then dilute in sterile water) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to the first column of wells. Perform 2-fold serial dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well. This will result in final this compound concentrations ranging from, for example, 64 µg/mL to 0.0625 µg/mL.

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. Include a growth control well (no antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10][11]

Protocol 2: PCR and Sequencing of gyrA and parC QRDRs
  • Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight bacterial culture using a commercial kit or standard protocol.

  • Primer Design: Design primers to amplify the Quinolone Resistance-Determining Region (QRDR) of the gyrA and parC genes.

  • PCR Amplification:

    • Set up a PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Use the following typical cycling conditions, which may require optimization:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 7 minutes.[12][13]

  • Verification of PCR Product: Run the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial kit.

  • Sanger Sequencing: Send the purified PCR product and the corresponding sequencing primers for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type reference sequence to identify any mutations.

Protocol 3: Ethidium Bromide-Agar Cartwheel Method for Efflux Activity

This method provides a qualitative assessment of efflux pump activity.

  • Prepare Ethidium Bromide (EtBr) Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Protect plates from light.[14]

  • Prepare Inoculum: Grow bacterial strains to an optical density (OD600) of 0.6.

  • Inoculation: Dip a sterile cotton swab into a bacterial culture and streak it in a radial line from the center to the edge of each EtBr-containing plate. Up to 12 strains can be tested on a single plate in a "cartwheel" pattern.[15] Include a known wild-type (low efflux) and a known resistant (high efflux) strain as controls.

  • Incubation: Incubate the plates at 37°C for 16-24 hours, protected from light.

  • Visualization: Examine the plates under UV light.

  • Interpretation: The lowest concentration of EtBr that produces visible fluorescence of the bacterial streak is recorded. Strains with higher efflux activity will require higher concentrations of EtBr to fluoresce, as the dye is actively pumped out of the cells.[16][17]

Mechanisms of this compound Resistance

Signaling Pathways and Experimental Workflows

Sparfloxacin_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Target-Site Mutations cluster_2 Efflux Mechanism cluster_3 Plasmid-Mediated Resistance This compound This compound (Extracellular) Sparfloxacin_in This compound (Intracellular) This compound->Sparfloxacin_in enters cell gyrase DNA Gyrase Sparfloxacin_in->gyrase inhibits topoIV Topoisomerase IV Sparfloxacin_in->topoIV inhibits EffluxPump Efflux Pump Sparfloxacin_in->EffluxPump gyrA gyrA gene gyrA->gyrase encodes parC parC gene parC->topoIV encodes DNA_Replication DNA Replication & Transcription gyrase->DNA_Replication enables topoIV->DNA_Replication enables EffluxPump->this compound efflux Plasmid Plasmid qnr qnr gene Plasmid->qnr carries qnr_protein Qnr Protein qnr->qnr_protein expresses qnr_protein->gyrase protects

Caption: Overview of this compound resistance mechanisms in bacteria.

Experimental_Workflow start Start with this compound-Resistant Isolate mic Determine MIC (Protocol 1) start->mic dna_extraction Genomic DNA Extraction mic->dna_extraction pcr PCR for gyrA/parC (Protocol 2) dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis sequencing->analysis mutation Mutation(s) Identified? analysis->mutation efflux_assay Efflux Pump Assay (Protocol 3) mutation->efflux_assay No end_target Conclusion: Target-site mutation is a likely resistance mechanism mutation->end_target Yes efflux_activity Efflux Activity Detected? efflux_assay->efflux_activity end_efflux Conclusion: Efflux is a likely resistance mechanism efflux_activity->end_efflux Yes end_other Consider other mechanisms (e.g., plasmid-mediated) efflux_activity->end_other No

Caption: Logical workflow for investigating this compound resistance.

Troubleshooting_Logic start Unexpected Experimental Result check_controls Review Controls (Positive/Negative/Growth) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_controls Troubleshoot Control Failure (e.g., contamination, inactive reagents) controls_ok->troubleshoot_controls No review_protocol Review Protocol Steps controls_ok->review_protocol Yes troubleshoot_controls->start Re-run Experiment protocol_ok Protocol Followed Correctly? review_protocol->protocol_ok repeat_step Repeat Incorrect Step protocol_ok->repeat_step No check_reagents Check Reagent Quality (e.g., expiration, storage) protocol_ok->check_reagents Yes repeat_step->start Re-run Experiment reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No consult_faq Consult FAQs & Guides reagents_ok->consult_faq Yes replace_reagents->start Re-run Experiment

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Optimizing Sparfloxacin Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sparfloxacin in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting oral dose for this compound in rodent models?

A common starting point for oral administration of this compound in rodent models, such as rats and mice, ranges from 5 mg/kg to 100 mg/kg.[1][2][3] The specific dose will depend on the infection model and the target pathogen's susceptibility. For instance, a single oral dose of 50 mg/kg was used in a rat model of E. coli epididymitis.[1] In a mouse phototoxicity model, an oral gavage of 100 mg/kg was administered.[2] A lower dose of 5 mg/kg has also been used in rats for pharmacokinetic studies.[3]

Q2: How should I prepare this compound for oral administration, given its low water solubility?

This compound is sparingly soluble in water, which can present a challenge for oral formulation.[4] To improve solubility and bioavailability, researchers have formulated this compound as solid dispersion systems or physical mixtures.[4] For experimental purposes, suspending this compound in a suitable vehicle is a common practice. While the provided studies do not specify the exact vehicle, common vehicles for oral gavage in rodents include carboxymethylcellulose (CMC), polyethylene glycol (PEG), or a simple aqueous suspension if the dose volume is manageable.

Q3: What are the major adverse effects of this compound observed in animal studies?

The most frequently reported adverse effects associated with this compound in preclinical and clinical settings are photosensitivity and QTc interval prolongation.[5][6][7] Other general side effects, typical of fluoroquinolones, include gastrointestinal issues like decreased appetite and diarrhea, as well as central nervous system (CNS) effects.[5][8] In dogs, at high doses, salivation, tremors, and vomiting have been observed.[8]

Q4: How does food intake affect the absorption of this compound?

Food intake does not significantly affect the absorption and pharmacokinetics of this compound.[9][10] This suggests that fasting the animals prior to oral administration may not be strictly necessary for achieving consistent absorption, although protocols may vary depending on the specific experimental design.

Q5: What is the tissue distribution profile of this compound in rats?

This compound exhibits excellent tissue penetration, with concentrations in many tissues exceeding those in the plasma.[1][10] In a study with rats, the highest concentrations were found in the prostate gland, followed by the epididymis.[1] Another study in rats showed high distribution in the heart, kidney, and liver, suggesting that distribution is dependent on blood flow.[3] The high concentration in the kidneys also indicates that it is a primary route of excretion for the unchanged drug.[3]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between animals.

  • Possible Cause: Inconsistent oral administration technique.

  • Solution: Ensure proper gavage technique to deliver the full dose directly to the stomach. Use appropriately sized feeding needles for the animal model.

  • Possible Cause: Variability in absorption.

  • Solution: While food doesn't significantly impact overall absorption, standardizing the feeding schedule relative to dosing can help reduce variability. Ensure the formulation is homogenous and well-suspended before each administration.

Issue 2: Animals are showing signs of phototoxicity (e.g., skin erythema).

  • Possible Cause: this compound is a known photosensitizing agent.[5]

  • Solution: House animals in a controlled lighting environment, avoiding direct exposure to sunlight or strong UV sources. If UV exposure is part of the experimental model, carefully titrate the UV dose and observation time points.[2] Consider using a lower dose of this compound if compatible with the study's efficacy endpoints.

Issue 3: Unexpected mortality or severe adverse events at higher doses.

  • Possible Cause: Cardiotoxicity related to QTc interval prolongation.[5]

  • Solution: Conduct a dose-ranging study to establish the maximum tolerated dose (MTD) in your specific animal model and strain. If cardiotoxicity is a concern, consider incorporating electrocardiogram (ECG) monitoring in your study protocol.

  • Possible Cause: Drug-drug interactions.

  • Solution: Review all co-administered substances for potential interactions. Antacids containing aluminum or magnesium hydroxide, for example, can significantly reduce the oral bioavailability of this compound.[9][10]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelAdministration RouteDose (mg/kg)Cmax (mg/L)Tmax (h)Elimination Half-life (h)Oral Bioavailability (%)Reference
RatOral5----[3]
RatOral50----[1]
RabbitSystemic---0.28 (vitreous) / 0.24 (serum)-[11]
Broiler ChickenIntravenous10----[12]
Broiler ChickenOral20--5.9461.7[12]
HumanOral200~0.73-515-2092[8][10]

Data not provided in the source is indicated by "-".

Table 2: Tissue Distribution of this compound in a Rat Model of Epididymitis (AUC0-24 in mg/kg x h)

TissueMean AUC0-24 (mg/kg x h)
Prostate Gland190
Non-infected Epididymis79
Infected Epididymis60
Serum28
Infected Testis12
Non-infected Testis9

Data from a study where a single oral dose of 50 mg/kg was administered to rats with experimental E. coli epididymitis.[1]

Experimental Protocols

Protocol 1: Pharmacokinetic and Tissue Distribution Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (250±5 g).[3]

  • Acclimatization: House animals in an environmentally controlled room for at least 5 days before the experiment, with standard laboratory food and water.[3]

  • Dosing: For oral administration, fast animals for 18 hours prior to dosing. Administer this compound orally at the desired dose (e.g., 5 mg/kg or 30 mg/kg).[3]

  • Sample Collection (Pharmacokinetics):

    • Collect blank blood samples 30 minutes before dosing.[3]

    • At predetermined time points (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 9, 12, 24, 36 hours) after administration, collect blood samples via the orbital vein into heparinized tubes.[3]

    • Centrifuge the blood to separate plasma and store at -20°C until analysis.[3]

  • Sample Collection (Tissue Distribution):

    • At each time point, euthanize a subset of animals.[3]

    • Collect tissues of interest (e.g., heart, liver, spleen, lung, kidney, stomach, small intestine, brain).[3]

    • Gently blot tissues to remove surface blood, then weigh, freeze, and store at -20°C.[3]

  • Sample Analysis: Determine this compound concentrations in plasma and tissue homogenates using a validated analytical method such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).[3][9]

Protocol 2: Ocular Pharmacokinetics in Rabbits

  • Animal Model: Uninfected albino rabbits.[11]

  • Dosing: Administer this compound systemically or via direct intraocular injection.[11]

  • Sample Collection:

    • Collect serial blood and vitreous humor samples at specified time points (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, and 8 hours) post-administration.[11]

  • Sample Analysis: Measure this compound concentrations using a suitable bioassay.[11]

  • Pharmacokinetic Analysis: Use a nonlinear, weighted, least-squares-regression program to determine pharmacokinetic parameters such as AUC, penetration percentage, and elimination rate constants.[11]

Visualizations

Sparfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Controls Supercoiling Topoisomerase_IV->DNA Aids in Segregation Replication DNA Replication & Transcription DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disrupted

Caption: Mechanism of action of this compound in a bacterial cell.

Preclinical_PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood & Tissue Sampling Dosing->Sampling Processing Sample Processing (Plasma Separation, Tissue Homogenization) Sampling->Processing Analysis Concentration Analysis (HPLC or ELISA) Processing->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Results Determine Parameters (Cmax, Tmax, AUC, Half-life) PK_Modeling->Results

Caption: Workflow for a preclinical pharmacokinetic study.

Dose_Optimization_Logic start Define Therapeutic Goal (e.g., Target Pathogen MIC) dose_ranging Initial Dose-Ranging Study start->dose_ranging efficacy Assess Efficacy (e.g., Bacterial Load Reduction) dose_ranging->efficacy toxicity Monitor for Toxicity (e.g., Photosensitivity, Weight Loss) dose_ranging->toxicity efficacy->dose_ranging Insufficient Efficacy (Adjust Dose Up) pk_pd Conduct PK/PD Studies efficacy->pk_pd Efficacy Achieved toxicity->dose_ranging Toxicity Observed (Adjust Dose Down) optimal_dose Establish Optimal Dose Regimen toxicity->optimal_dose Toxicity Acceptable pk_pd->optimal_dose

Caption: Logical flow for optimizing this compound dosage.

References

Validation & Comparative

Sparfloxacin vs. Ciprofloxacin: A Comparative Guide to Antibacterial Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial potency of sparfloxacin and ciprofloxacin, two fluoroquinolone antibiotics. The information presented is based on experimental data from in-vitro studies to assist researchers and professionals in drug development in understanding the relative efficacy of these two compounds.

Executive Summary

This compound and ciprofloxacin are both broad-spectrum fluoroquinolone antibiotics that exert their bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV. While both are effective against a wide range of pathogens, their potency varies between Gram-positive and Gram-negative bacteria. Generally, this compound demonstrates superior activity against Gram-positive organisms, including key respiratory pathogens, whereas ciprofloxacin often exhibits greater or comparable potency against many Gram-negative species, particularly Pseudomonas aeruginosa.

Mechanism of Action

Both this compound and ciprofloxacin target essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. By binding to these enzymes, the fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.

cluster_0 Fluoroquinolone Action Fluoroquinolone This compound / Ciprofloxacin Stabilized_Complex Stabilized Ternary Complex Fluoroquinolone->Stabilized_Complex Inhibition Enzyme_Complex Bacterial DNA + DNA Gyrase / Topoisomerase IV Enzyme_Complex->Stabilized_Complex DNA_Breaks Double-Strand DNA Breaks Stabilized_Complex->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action for fluoroquinolones.

Comparative Antibacterial Potency

The antibacterial potency of this compound and ciprofloxacin is most commonly compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value, the concentration required to inhibit the growth of 90% of isolates, is a standard measure for comparison.

Data Presentation

The following table summarizes the in-vitro activity (MIC90 in µg/mL) of this compound and ciprofloxacin against a range of clinically relevant bacteria.

Bacterial SpeciesThis compound (µg/mL)Ciprofloxacin (µg/mL)Potency Comparison
Gram-Positive Bacteria
Staphylococcus aureus0.120.5This compound is more potent
Streptococcus pneumoniae0.51.0 - 2.0This compound is 2-4 times more potent[2]
Enterococcus faecalis2.02.0Potency is comparable
Gram-Negative Bacteria
Escherichia coli≤0.25≤0.25Potency is comparable[3]
Klebsiella pneumoniae≤0.25≤0.25Potency is comparable[3]
Enterobacter cloacae≤0.25≤0.25Potency is comparable[3]
Serratia marcescens1.00.25Ciprofloxacin is more potent[3]
Pseudomonas aeruginosa4.0 - 8.00.5 - 2.0Ciprofloxacin is significantly more potent[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antibacterial potency of antimicrobial agents. The two primary methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

start Start prep_antibiotic Prepare serial dilutions of this compound & Ciprofloxacin in microtiter plate start->prep_antibiotic inoculate Inoculate each well with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Read results by observing turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. Once the agar solidifies, a standardized inoculum of the test bacteria is spotted onto the surface of each plate. After incubation, the MIC is identified as the lowest antibiotic concentration that completely inhibits bacterial growth on the agar surface.

Logical Comparison of Antibacterial Potency

The experimental data consistently indicates a divergence in the antibacterial spectra of this compound and ciprofloxacin. This compound's strength lies in its enhanced activity against Gram-positive bacteria, while ciprofloxacin maintains robust potency against a broad range of Gram-negative pathogens.

cluster_comparison Antibacterial Potency Comparison cluster_gram_positive Gram-Positive Bacteria cluster_gram_negative Gram-Negative Bacteria This compound This compound Staph Staphylococcus aureus This compound->Staph More Potent Strep Streptococcus pneumoniae This compound->Strep More Potent Ecoli Escherichia coli This compound->Ecoli Comparable Potency Ciprofloxacin Ciprofloxacin Ciprofloxacin->Ecoli Comparable Potency Pseudo Pseudomonas aeruginosa Ciprofloxacin->Pseudo Significantly More Potent

Caption: Logical comparison of this compound and ciprofloxacin potency.

Conclusion

References

Sparfloxacin's Efficacy Against Quinolone-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sparfloxacin's activity against quinolone-resistant bacterial strains, supported by experimental data. We will delve into its performance against key pathogens and compare it with other fluoroquinolones, offering insights into its potential role in combating antimicrobial resistance.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the in vitro activity of this compound and other fluoroquinolones against a range of quinolone-susceptible and -resistant bacteria. The data, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, are compiled from various studies. MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

Table 1: Activity against Staphylococcus aureus

OrganismQuinolone ResistanceThis compound MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)Ofloxacin MIC90 (µg/mL)
S. aureusSusceptible≤0.06 - 0.125≤0.06 - 140.5
S. aureus (MRSA)Susceptible0.1250.5--
S. aureusCiprofloxacin-Resistant4 - 8>128816
S. aureus (MRSA)Ciprofloxacin-Resistant8641632

Table 2: Activity against Streptococcus pneumoniae

OrganismQuinolone ResistanceThis compound MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)Ofloxacin MIC90 (µg/mL)
S. pneumoniaeSusceptible0.5 - 1.0222 - 4
S. pneumoniaeQuinolone-Resistant (gyrA/parC mutations)≥16≥32--

Table 3: Activity against Enterobacteriaceae

OrganismQuinolone ResistanceThis compound MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Escherichia coliSusceptible0.1250.25
EnterobacteriaceaeGeneral0.50.25
EnterobacteriaceaeCiprofloxacin-Resistant>2>2

Table 4: Activity against Pseudomonas aeruginosa

OrganismQuinolone ResistanceThis compound MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
P. aeruginosaSusceptible2 - 82

Experimental Protocols

The data presented in this guide were primarily generated using the following standardized antimicrobial susceptibility testing methodologies.

Broth Microdilution Method (CLSI/EUCAST Guidelines)

This method is a common procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation:

    • Bacterial isolates are grown on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.

    • Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Agent Preparation:

    • Stock solutions of this compound and comparator agents are prepared according to the manufacturer's instructions.

    • Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Incubation:

    • The microtiter plates containing the bacterial inoculum and antimicrobial dilutions are incubated at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms like Streptococcus pneumoniae, Mueller-Hinton broth supplemented with 2-5% lysed horse blood is used, and incubation is performed in an atmosphere of 5% CO₂.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control:

    • Reference strains, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.

Mechanisms of Quinolone Resistance and this compound's Activity

Quinolone resistance in bacteria primarily arises from two main mechanisms: alterations in the target enzymes (DNA gyrase and topoisomerase IV) and reduced intracellular drug concentration due to efflux pumps.[1][2][3]

  • Target Modification: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a common cause of resistance. These mutations alter the binding site of quinolones, reducing their efficacy. Studies have shown that this compound's activity is diminished against strains with multiple mutations in these genes.[4]

  • Efflux Pumps: These are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets. The overexpression of efflux pumps can contribute to resistance against multiple fluoroquinolones.

dot

Quinolone_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound EffluxPump Efflux Pump This compound->EffluxPump Substrate for DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits TopoisomeraseIV Topoisomerase IV This compound->TopoisomeraseIV Inhibits Sparfloxacin_ext External this compound EffluxPump->Sparfloxacin_ext Expels Drug DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling TopoisomeraseIV->DNA Decatenation TargetMutation Target Site Mutations (gyrA, parC) TargetMutation->DNA_Gyrase Alters Binding Site TargetMutation->TopoisomeraseIV Alters Binding Site EffluxOverexpression Efflux Pump Overexpression EffluxOverexpression->EffluxPump Increases amount of Sparfloxacin_ext->this compound Enters Cell

Caption: Mechanisms of quinolone action and resistance.

Experimental Workflow for Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro activity of this compound against bacterial isolates.

dot

Experimental_Workflow start Start: Isolate Collection subculture Subculture and Purity Check start->subculture inoculum_prep Inoculum Preparation (0.5 McFarland Standard) subculture->inoculum_prep inoculation Inoculate Plates inoculum_prep->inoculation plate_prep Prepare Microtiter Plates (Serial Dilutions of Antibiotics) plate_prep->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Read MICs incubation->read_results data_analysis Data Analysis and Comparison read_results->data_analysis end End: Report Generation data_analysis->end

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative bacteria. While it shows good activity against quinolone-susceptible strains, its efficacy is reduced against isolates with high-level resistance, particularly those with multiple mutations in the target enzymes.[4] Compared to some other fluoroquinolones, this compound often exhibits enhanced activity against Gram-positive organisms, including methicillin-resistant S. aureus and S. pneumoniae.[5][6] However, against P. aeruginosa, ciprofloxacin generally shows greater potency.[7] The data suggest that while this compound may offer an advantage in certain clinical scenarios, the presence of specific resistance mechanisms can significantly impact its effectiveness. Therefore, susceptibility testing remains crucial for guiding the appropriate use of this compound in clinical practice.

References

A Comparative Analysis of Sparfloxacin Cross-Resistance with Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sparfloxacin's performance against other key fluoroquinolones, focusing on the critical issue of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document serves as a valuable resource for understanding the nuances of fluoroquinolone efficacy in the face of evolving bacterial resistance.

Mechanisms of Action and Resistance

Fluoroquinolones, including this compound, exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1] These enzymes are crucial for DNA replication, repair, and recombination. Resistance to fluoroquinolones primarily arises from specific point mutations in the quinolone resistance-determining regions (QRDRs) of these target genes.[2][3] Additionally, overexpression of efflux pumps, which actively transport the drugs out of the bacterial cell, can also contribute to reduced susceptibility.[4]

Cross-resistance occurs when a mutation that confers resistance to one fluoroquinolone also reduces the susceptibility to other drugs in the same class.[5] However, the extent of cross-resistance can vary depending on the specific mutation, the bacterial species, and the particular fluoroquinolone. For instance, in Streptococcus pneumoniae, the primary target for ciprofloxacin is topoisomerase IV, while for this compound, it is DNA gyrase. Consequently, a single mutation in parC may lead to ciprofloxacin resistance with minimal impact on this compound susceptibility, and vice-versa. High-level resistance often necessitates mutations in both target enzymes.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and other fluoroquinolones against various clinical isolates, including those with defined resistance mutations. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Activity against Streptococcus pneumoniae

S. pneumoniae is a major respiratory pathogen, and the emergence of fluoroquinolone resistance is a significant clinical concern.

FluoroquinoloneMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.251.0
Ciprofloxacin1.04.0
Levofloxacin1.02.0
Moxifloxacin0.1250.25

Table 1: Comparative MICs against a general population of S. pneumoniae clinical isolates.

StrainRelevant MutationsThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
Wild-TypeNone0.251.01.00.125
Mutant 1gyrA (Ser81→Phe)2.02.02.00.5
Mutant 2parC (Ser79→Phe)0.58.04.00.25
Mutant 3gyrA (Ser81→Phe) + parC (Ser79→Phe)16.064.032.04.0
Mutant 4Multiple gyrA & parC mutations≥32.0≥128.0≥64.016.0

Table 2: MICs against S. pneumoniae with specific QRDR mutations.[1][6]

Activity against Staphylococcus aureus

S. aureus, particularly methicillin-resistant S. aureus (MRSA), is a leading cause of healthcare-associated infections.

FluoroquinoloneMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.060.12
Ciprofloxacin0.25>128
Levofloxacin0.1232
Moxifloxacin0.064

Table 3: Comparative MICs against methicillin-susceptible S. aureus (MSSA).

Strain TypeFluoroquinoloneMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ciprofloxacin-Susceptible MRSAThis compound0.060.12
Ciprofloxacin0.51.0
Levofloxacin0.250.5
Moxifloxacin0.060.12
Ciprofloxacin-Resistant MRSAThis compound2.016.0
Ciprofloxacin32.0>128
Levofloxacin16.064.0
Moxifloxacin1.08.0

Table 4: Comparative MICs against ciprofloxacin-susceptible and -resistant MRSA.[7][8][9][10]

Experimental Protocols

The data presented in this guide are primarily derived from the following key experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Principle: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits growth.[11][12][13][14]

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of each fluoroquinolone are prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest desired final concentration.

  • Plate Preparation: 50 µL of CAMHB is dispensed into each well of a 96-well microtiter plate. 50 µL of the 2x concentrated antibiotic solution is added to the first well of each row and serially diluted down the plate, discarding the final 50 µL from the last well. This results in 50 µL of varying antibiotic concentrations in each well.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: 50 µL of the standardized bacterial suspension is added to each well, bringing the final volume to 100 µL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a fluoroquinolone to inhibit the enzymatic activity of its target proteins.

Principle: The supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV is measured in the presence of varying concentrations of the inhibitor. The concentration of the drug that inhibits 50% of the enzymatic activity (IC₅₀) is determined.[15][16][17][18][19]

Protocol (DNA Gyrase Supercoiling Assay):

  • Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase subunits (GyrA and GyrB), relaxed plasmid DNA (e.g., pBR322) as a substrate, ATP, and a suitable reaction buffer.

  • Inhibitor Addition: Varying concentrations of the fluoroquinolone are added to the reaction mixtures.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • Data Analysis: The intensity of the supercoiled DNA band is quantified for each drug concentration. The IC₅₀ is calculated as the concentration of the drug that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.

Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

This molecular technique is used to identify the specific mutations in the gyrA, gyrB, parC, and parE genes that are associated with fluoroquinolone resistance.[2][3][5][20][21]

Protocol:

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolate.

  • PCR Amplification: The QRDRs of the target genes are amplified using specific primers and the Polymerase Chain Reaction (PCR).

  • PCR Product Purification: The amplified DNA fragments are purified to remove primers and other reaction components.

  • DNA Sequencing: The purified PCR products are sequenced using an automated DNA sequencer.

  • Sequence Analysis: The obtained DNA sequence is compared to the wild-type sequence from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.

Visualization of Resistance Pathways

The development of high-level fluoroquinolone resistance is often a stepwise process, as illustrated in the following diagram.

CrossResistance cluster_0 Bacterial Population cluster_1 Low-Level Resistance cluster_2 High-Level Resistance cluster_3 Contributing Factor WT Wild-Type Susceptible Strain GyrA_mut gyrA Mutation (e.g., Ser81Phe) WT->GyrA_mut Selection with This compound-like FQ ParC_mut parC Mutation (e.g., Ser79Phe) WT->ParC_mut Selection with Ciprofloxacin-like FQ Double_mut gyrA + parC Mutations GyrA_mut->Double_mut Further Selection Efflux Efflux Pump Overexpression GyrA_mut->Efflux Increased MIC ParC_mut->Double_mut Further Selection ParC_mut->Efflux Increased MIC Double_mut->Efflux Further Increased MIC

Caption: Stepwise development of fluoroquinolone resistance.

Conclusion

The data presented in this guide highlight the complex interplay between different fluoroquinolones and bacterial resistance mechanisms. While this compound demonstrates good activity against certain wild-type and single-mutant strains, its efficacy, like that of other fluoroquinolones, is significantly compromised by the accumulation of multiple mutations in the QRDRs of DNA gyrase and topoisomerase IV. Understanding these patterns of cross-resistance is essential for the judicious use of existing fluoroquinolones and for the development of novel antimicrobial agents that can circumvent these resistance mechanisms. Researchers and drug development professionals are encouraged to consider the specific mutational landscape of target pathogens when evaluating the potential of new and existing antibacterial compounds.

References

Sparfloxacin vs. Third-Generation Cephalosporins: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of sparfloxacin, a fluoroquinolone antibiotic, and third-generation cephalosporins, a class of beta-lactam antibiotics. The information is compiled from in-vitro studies and clinical trials to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound demonstrates broad-spectrum activity against common respiratory pathogens, including Streptococcus pneumoniae, and has shown comparable or superior efficacy to other antibiotic classes in the treatment of community-acquired pneumonia (CAP). While direct head-to-head clinical trials against third-generation cephalosporins for CAP are limited, in-vitro data and clinical outcomes from trials with other comparators suggest this compound is a potent agent against key respiratory bacteria. Third-generation cephalosporins are a well-established and effective treatment for bacterial infections, including pneumonia, with a different mechanism of action targeting bacterial cell wall synthesis.

Data Presentation

Table 1: In-Vitro Activity of this compound and Third-Generation Cephalosporins Against Common Respiratory Pathogens
PathogenThis compound MIC (µg/mL)Cefotaxime MIC (µg/mL)Ceftriaxone MIC (µg/mL)
Streptococcus pneumoniae0.12 - 0.5≤0.06 - 1.00.032 - 2.0
Haemophilus influenzae≤0.06≤0.03 - 0.12≤0.03 - 0.12
Moraxella catarrhalis≤0.060.25 - 1.00.12 - 1.0
Staphylococcus aureus (Methicillin-susceptible)0.06 - 0.252.0 - 8.02.0 - 8.0
Klebsiella pneumoniae0.25 - 2.0≤0.12 - 1.0≤0.12 - 2.0
Mycoplasma pneumoniae0.125ResistantResistant
Chlamydia pneumoniae0.25ResistantResistant

Note: MIC values are ranges compiled from various studies and may vary depending on the specific strain and testing methodology.

Table 2: Clinical Efficacy of this compound in Community-Acquired Pneumonia (CAP) from Comparative Clinical Trials
Comparator AgentThis compound Clinical Success RateComparator Clinical Success RatePopulation
Amoxicillin-clavulanic acid87%80%Evaluable Patients
Erythromycin87%85%Evaluable Patients
Roxithromycin94%79%Evaluable Patients
Cefaclor (a second-generation cephalosporin)86.6%84.4%Clinically Evaluable
Table 3: Bacteriological Eradication Rates of this compound in CAP
PathogenThis compound Eradication Rate
Streptococcus pneumoniae85%
Haemophilus influenzae>90%

Experimental Protocols

Methodology for a Representative Randomized, Double-Blind, Comparative Clinical Trial of this compound for Community-Acquired Pneumonia

Objective: To compare the efficacy and safety of this compound with a standard antibiotic in the treatment of community-acquired pneumonia.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Patient Population:

  • Inclusion Criteria: Adult patients (≥18 years) with a clinical diagnosis of CAP, confirmed by a new infiltrate on chest radiograph. Signs and symptoms would typically include fever, cough, purulent sputum, and leukocytosis.

  • Exclusion Criteria: Patients with known or suspected hypersensitivity to the study drugs, severe underlying disease that could interfere with the evaluation of the antibiotic's efficacy, pregnancy or lactation, and patients who had received effective antibiotic therapy for more than 24 hours prior to enrollment.

Randomization and Blinding: Patients were randomly assigned to receive either this compound or the comparator drug. A double-dummy technique was often employed to maintain blinding, where patients would receive the active drug of one arm and a placebo corresponding to the other arm.

Treatment Regimen:

  • This compound arm: An oral loading dose of 400 mg on day 1, followed by 200 mg once daily for a total of 10 days.

  • Comparator arm (e.g., Amoxicillin-clavulanic acid): 500 mg/125 mg orally three times daily for 10 days.

Efficacy Assessments:

  • Clinical Response: Assessed at the end of therapy and at a follow-up visit (typically 2-4 weeks after the end of treatment). Clinical success was defined as the resolution or significant improvement of the signs and symptoms of pneumonia.

  • Bacteriological Response: Sputum samples were collected for culture and sensitivity testing at baseline and, where possible, during and after treatment. Bacteriological eradication was defined as the absence of the initial pathogen in post-treatment cultures.

  • Radiological Response: Chest X-rays were repeated at the end of therapy and at the follow-up visit to assess the resolution of the infiltrate.

Statistical Analysis: The primary analysis was typically a comparison of the clinical success rates in the evaluable patient population. Equivalence or non-inferiority analyses were often used.

Mechanisms of Action

This compound: Inhibition of Bacterial DNA Synthesis

This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.[3] Its mechanism is distinct from that of beta-lactam antibiotics.

This compound This compound EnzymeComplex DNA Gyrase / Topoisomerase IV This compound->EnzymeComplex Inhibits DNA Bacterial DNA EnzymeComplex->DNA Acts on Replication DNA Replication & Transcription DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to Cephalosporin Third-Generation Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan CellWall Bacterial Cell Wall PBP->CellWall Cross-links Peptidoglycan->CellWall Forms CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Inhibition leads to cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis PatientPool Patients with Suspected CAP InclusionExclusion Inclusion/Exclusion Criteria Met? PatientPool->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization Yes SparfloxacinArm This compound + Placebo for Comparator Randomization->SparfloxacinArm CephalosporinArm Third-Gen Cephalosporin + Placebo for this compound Randomization->CephalosporinArm ClinicalAssessment Clinical Response Assessment (End of Treatment & Follow-up) SparfloxacinArm->ClinicalAssessment BacteriologicalAssessment Bacteriological Response (Sputum Cultures) SparfloxacinArm->BacteriologicalAssessment RadiologicalAssessment Radiological Response (Chest X-ray) SparfloxacinArm->RadiologicalAssessment SafetyAssessment Adverse Event Monitoring SparfloxacinArm->SafetyAssessment CephalosporinArm->ClinicalAssessment CephalosporinArm->BacteriologicalAssessment CephalosporinArm->RadiologicalAssessment CephalosporinArm->SafetyAssessment DataAnalysis Statistical Analysis of Efficacy and Safety Data ClinicalAssessment->DataAnalysis BacteriologicalAssessment->DataAnalysis RadiologicalAssessment->DataAnalysis SafetyAssessment->DataAnalysis

References

A Comparative Analysis of the Pharmacodynamics of Sparfloxacin and Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamics of sparfloxacin with other key fluoroquinolones, including ciprofloxacin, ofloxacin, and levofloxacin. The information is compiled from various in vitro and in vivo studies to offer a comprehensive overview for research and drug development purposes.

In Vitro Activity: Minimum Inhibitory Concentrations (MIC)

This compound generally demonstrates enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to other quinolones like ciprofloxacin and ofloxacin.[1][2] Its activity against Gram-negative rods is often comparable to that of ciprofloxacin.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator quinolones against a range of clinically relevant bacteria. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: Comparative MICs (μg/mL) of this compound and Other Quinolones against Gram-Positive Bacteria

OrganismThis compound MIC50This compound MIC90Ciprofloxacin MIC50Ciprofloxacin MIC90Ofloxacin MIC50Ofloxacin MIC90Levofloxacin MIC50Levofloxacin MIC90
Streptococcus pneumoniae0.250.5121211
Staphylococcus aureus (MSSA)≤0.06≤0.060.250.50.250.50.250.5
Staphylococcus aureus (MRSA)148>3281648
Enterococcus faecalis0.52122412

Data compiled from multiple sources.[1][2][3][4]

Table 2: Comparative MICs (μg/mL) of this compound and Other Quinolones against Gram-Negative Bacteria

OrganismThis compound MIC50This compound MIC90Ciprofloxacin MIC50Ciprofloxacin MIC90Ofloxacin MIC50Ofloxacin MIC90Levofloxacin MIC50Levofloxacin MIC90
Escherichia coli0.030.125≤0.0150.030.060.1250.030.06
Klebsiella pneumoniae0.120.50.030.120.120.250.120.25
Pseudomonas aeruginosa180.251140.52
Haemophilus influenzae≤0.03≤0.03≤0.015≤0.0150.030.060.0150.03
Moraxella catarrhalis0.030.06≤0.0150.030.060.120.030.06

Data compiled from multiple sources.[1][2][5]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This compound exhibits a significant PAE against both Gram-positive and Gram-negative bacteria.

Table 3: Post-Antibiotic Effect (hours) of this compound and Ciprofloxacin

OrganismThis compound (Concentration)This compound PAE (h)Ciprofloxacin (Concentration)Ciprofloxacin PAE (h)
Streptococcus pneumoniae1-4 x MIC1.5 - 3.01-4 x MIC1.0 - 2.5
Staphylococcus aureus1-4 x MIC1.8 - 3.21-4 x MIC1.2 - 2.8
Escherichia coli10 x MIC0.9 - 2.410 x MIC1.0 - 2.0
Pseudomonas aeruginosa10 x MIC1.2 - 2.110 x MIC1.5 - 2.5

Data compiled from multiple sources.[6][7]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[9][10] The inhibitory activity of different quinolones against these enzymes can vary, influencing their spectrum of activity. The 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the enzyme.

Table 4: Comparative IC50 (μg/mL) of this compound and Other Quinolones against DNA Gyrase and Topoisomerase IV

QuinoloneTarget EnzymeS. aureus IC50E. coli IC50
This compound DNA Gyrase>1003.1
Topoisomerase IV19.125
Ciprofloxacin DNA Gyrase61.70.8
Topoisomerase IV3.050
Ofloxacin DNA Gyrase>1004.7
Topoisomerase IV25>100
Levofloxacin DNA Gyrase>1004.7
Topoisomerase IV25>100

Data compiled from multiple sources.[11][12][13]

This compound's chemical structure, particularly the amino group at the C-5 position, is thought to contribute to its enhanced activity against Gram-positive bacteria by influencing its interaction with the target enzymes.[12] In Gram-negative bacteria like E. coli, DNA gyrase is the primary target for many quinolones. In contrast, in Gram-positive bacteria such as S. aureus, topoisomerase IV is often the primary target.[14] However, some quinolones, including this compound, can exhibit a preference for DNA gyrase even in certain Gram-positive species like Streptococcus pneumoniae.[15][16]

Visualizing the Mechanism and Experimental Processes

To better understand the complex processes involved, the following diagrams illustrate the mechanism of action of quinolones and the workflows for key experimental procedures.

Quinolone_Mechanism cluster_cell Bacterial Cell Quinolone Quinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes cleavage complex Topo_IV->DNA Decatenation Topo_IV->DNA_Breaks Stabilizes cleavage complex Replication_Fork Replication Fork DNA->Replication_Fork Transcription_Complex Transcription Complex DNA->Transcription_Complex Replication_Fork->DNA_Breaks Collision Transcription_Complex->DNA_Breaks Collision SOS_Response SOS Response & DNA Repair DNA_Breaks->SOS_Response Triggers Cell_Death Cell Death SOS_Response->Cell_Death Overwhelmed leads to

Caption: Mechanism of action of quinolone antibiotics.

MIC_Workflow start Start: Prepare Bacterial Inoculum prepare_antibiotics Prepare Serial Dilutions of Quinolones start->prepare_antibiotics inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prepare_antibiotics->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Caption: Experimental workflow for PAE determination.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][17][18][19]

  • Preparation of Antimicrobial Solutions: Stock solutions of the quinolones are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial isolates are grown on an appropriate agar medium. Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Determination of Post-Antibiotic Effect (PAE)

The PAE is determined by the viable count method after a short exposure of the bacteria to the antibiotic.[20][21][22]

  • Exposure to Antibiotic: Bacterial cultures in the logarithmic phase of growth (approximately 10^6 CFU/mL) are exposed to the quinolone at a concentration of 10 times the MIC for a period of 1 to 2 hours at 37°C. A control culture without the antibiotic is run in parallel.

  • Removal of Antibiotic: After the exposure period, the antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed fresh broth. This reduces the concentration of the antibiotic to a sub-inhibitory level.

  • Monitoring of Bacterial Growth: Immediately after dilution (time zero) and at hourly intervals thereafter, samples are taken from both the antibiotic-exposed and the control cultures for viable counting. This is done by plating serial dilutions of the samples onto an appropriate agar medium.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after dilution, and C is the corresponding time for the unexposed control culture.

In Vitro DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of quinolones on DNA gyrase and topoisomerase IV is assessed by measuring the inhibition of supercoiling and decatenation activities, respectively.[15][16][23]

  • DNA Gyrase Supercoiling Assay:

    • The reaction mixture contains purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322) as a substrate, ATP, and a suitable buffer.

    • Varying concentrations of the quinolone are added to the reaction mixtures.

    • The reactions are incubated at 37°C for a specified time (e.g., 1 hour).

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. The IC50 is the drug concentration that inhibits the supercoiling activity by 50%.

  • Topoisomerase IV Decatenation Assay:

    • The reaction mixture contains purified topoisomerase IV, catenated kinetoplast DNA (kDNA) as a substrate, ATP, and a suitable buffer.

    • Varying concentrations of the quinolone are added to the reaction mixtures.

    • The reactions are incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped, and the decatenated minicircles are separated from the kDNA network by agarose gel electrophoresis.

    • The gel is stained and visualized as described for the gyrase assay. The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA. The IC50 is the drug concentration that inhibits the decatenation activity by 50%.

Concluding Remarks

This compound demonstrates potent in vitro activity, particularly against Gram-positive pathogens, and exhibits a favorable post-antibiotic effect. Its mechanism of action, like other quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The comparative data presented in this guide can aid researchers and drug development professionals in evaluating the potential of this compound and other quinolones in various therapeutic contexts. The provided experimental protocols offer a foundation for conducting further comparative studies.

References

Sparfloxacin's Safety Profile: A Comparative Benchmark Against Newer Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of sparfloxacin with that of newer-generation fluoroquinolone antibiotics, including levofloxacin, moxifloxacin, and delafloxacin. The information is supported by data from clinical trials and preclinical studies, with a focus on key safety concerns associated with this class of antibiotics: phototoxicity, cardiotoxicity, and tendinopathy.

Executive Summary

This compound, a second-generation fluoroquinolone, demonstrates a distinct safety profile when compared to the newer agents levofloxacin, moxifloxacin, and delafloxacin. While effective against a broad spectrum of bacteria, its use has been historically limited by a higher incidence of phototoxicity and a notable risk of QT interval prolongation. Newer fluoroquinolones have been developed with modifications aimed at mitigating these specific adverse effects, although they still carry the class-wide risks of tendinopathy and central nervous system effects. This guide presents the available quantitative data to facilitate a data-driven comparison of these antibiotics' safety profiles.

Comparative Safety Data

The following tables summarize the incidence of key adverse events reported in clinical trials for this compound and a selection of newer fluoroquinolone antibiotics. It is important to note that direct head-to-head comparative trials for all listed adverse events are not always available, and rates can vary depending on the patient population and study design.

Adverse EventThis compound (%)Levofloxacin (%)Moxifloxacin (%)Delafloxacin (%)
Overall Adverse Events 22.1 - 49.012 - 49.028.2 - 45.622.1 - 45.1
Nausea 4.3 - 7.61.1 - 75.4 - 8.26.1 - 8
Diarrhea 3.2 - 6.11.1 - 54.9 - 6.26.1 - 8
Headache ~4.26~5.63
Dizziness ~2.0~2.8 - 32.8 - 5.5<2
Insomnia ~1.94~7.2<2
Vomiting ~1.3<2.51.8 - 3.62
Phototoxicity ~2.0 - 7.9<0.1<1Not Reported
Tendonitis/Tendon Rupture <1<0.1<1<1
QTc Prolongation ~1.3<1<1Not Reported

Data compiled from multiple sources. Rates for newer antibiotics are generally from larger pooled analyses of clinical trials. This compound data is from a mix of phase III trials. It is important to consult original study publications for specific details and patient populations.

Key Safety Considerations: A Deeper Dive

Phototoxicity

Phototoxicity is a significant concern with some fluoroquinolones, with this compound exhibiting a notably higher incidence compared to newer agents. This adverse effect is characterized by an exaggerated sunburn-like reaction upon exposure to ultraviolet (UVA) radiation.

Mechanism of Phototoxicity:

Fluoroquinolones can absorb UVA radiation, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[1][2] These highly reactive molecules can cause oxidative damage to cellular components in the skin, including lipids, proteins, and DNA, resulting in inflammation and cell death, which manifests as a phototoxic reaction.[3] The chemical structure of the fluoroquinolone, particularly the substituent at the C-8 position, plays a crucial role in its phototoxic potential.[1]

Fluoroquinolone_Phototoxicity This compound This compound Excited_this compound Excited State This compound This compound->Excited_this compound Absorption UV_Light UVA Light UV_Light->Excited_this compound ROS Reactive Oxygen Species (ROS) Excited_this compound->ROS Generation Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Oxidative Stress Phototoxicity Phototoxicity (Erythema, Edema) Cellular_Damage->Phototoxicity Leads to

Caption: Fluoroquinolone Phototoxicity Pathway

Cardiotoxicity: QTc Interval Prolongation

Certain fluoroquinolones, including this compound, have been associated with a prolongation of the QTc interval on an electrocardiogram (ECG). This can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes.

Mechanism of Cardiotoxicity:

The primary mechanism for fluoroquinolone-induced QTc prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5] This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting the IKr current through this channel, fluoroquinolones delay ventricular repolarization, leading to a longer QT interval.[4] The affinity for the hERG channel varies among different fluoroquinolones and is influenced by their molecular structure.[5]

Fluoroquinolone_Cardiotoxicity Fluoroquinolone Fluoroquinolone (e.g., this compound) hERG_Channel hERG K+ Channel (IKr Current) Fluoroquinolone->hERG_Channel Inhibition Repolarization Ventricular Repolarization hERG_Channel->Repolarization Delayed Action_Potential Action Potential Duration Repolarization->Action_Potential Prolonged QTc_Prolongation QTc Interval Prolongation Action_Potential->QTc_Prolongation Torsades_de_Pointes Torsades de Pointes (Arrhythmia) QTc_Prolongation->Torsades_de_Pointes Increased Risk

Caption: Fluoroquinolone Cardiotoxicity Pathway

Tendinopathy and Tendon Rupture

A class-wide adverse effect of fluoroquinolones is the risk of tendinopathy (tendon pain and inflammation) and tendon rupture. The Achilles tendon is most commonly affected.

Mechanism of Tendinopathy:

The exact mechanisms are not fully elucidated but are thought to involve a combination of factors. Fluoroquinolones may have a direct cytotoxic effect on tenocytes (tendon cells) and can disrupt the synthesis of type I collagen, a primary component of tendons.[6][7] Additionally, they may increase the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix of tendons.[8] This combination of reduced collagen production and increased degradation can weaken the tendon, making it more susceptible to injury.[9]

Fluoroquinolone_Tendinopathy Fluoroquinolone Fluoroquinolone Tenocytes Tenocytes Fluoroquinolone->Tenocytes Cytotoxic Effect MMPs Matrix Metalloproteinases (MMPs) Fluoroquinolone->MMPs Increased Activity Collagen_Synthesis Collagen Type I Synthesis Tenocytes->Collagen_Synthesis Decreased Tendon_Weakening Tendon Weakening Collagen_Synthesis->Tendon_Weakening ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Increased ECM_Degradation->Tendon_Weakening Tendinopathy Tendinopathy & Tendon Rupture Tendon_Weakening->Tendinopathy

Caption: Fluoroquinolone-Induced Tendinopathy Pathway

Experimental Protocols

In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This assay is a standardized in vitro method to assess the phototoxic potential of a substance.

Objective: To evaluate the cytotoxic and phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of simulated solar UVA and visible light.[10]

Methodology:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates for 24 hours.[10]

  • Treatment: Two plates per test substance are prepared. The cells are washed with a buffered salt solution and then incubated with at least eight different concentrations of the test substance for a short period (e.g., 1 hour).

  • Irradiation: One of the duplicate plates is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[11]

  • Incubation: After irradiation, the treatment medium is replaced with fresh culture medium, and the cells are incubated for another 24 hours.[10]

  • Viability Assessment: Cell viability is determined by measuring the uptake of Neutral Red, a vital dye that accumulates in the lysosomes of living cells. The amount of dye absorbed is quantified spectrophotometrically.[12]

  • Data Analysis: The concentration at which the test substance reduces cell viability by 50% (IC50) is calculated for both the irradiated and non-irradiated conditions. A Photo-Irritancy Factor (PIF) is then calculated by dividing the IC50 without UVA by the IC50 with UVA. A PIF value above a certain threshold (e.g., ≥ 5) indicates a phototoxic potential.

Phototoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture 1. Culture 3T3 Fibroblasts in 96-well plates Add_Compound 2. Add Test Compound (8 concentrations) Cell_Culture->Add_Compound Irradiate 3a. Irradiate with UVA Light (Plate 1) Add_Compound->Irradiate Dark 3b. Keep in Dark (Plate 2) Add_Compound->Dark Incubate 4. Incubate for 24 hours Irradiate->Incubate Dark->Incubate NRU_Assay 5. Neutral Red Uptake Assay (Measure Viability) Incubate->NRU_Assay Calculate_IC50 6. Calculate IC50 values (+UVA and -UVA) NRU_Assay->Calculate_IC50 Calculate_PIF 7. Calculate Photo-Irritancy Factor (PIF) Calculate_IC50->Calculate_PIF

Caption: 3T3 NRU Phototoxicity Assay Workflow

Conclusion

The selection of a fluoroquinolone antibiotic requires careful consideration of its safety profile in the context of the patient's clinical condition and potential risk factors. This compound, while a potent antibacterial agent, carries a significantly higher risk of phototoxicity and a notable potential for QTc prolongation compared to newer fluoroquinolones such as levofloxacin, moxifloxacin, and delafloxacin. These newer agents, however, are not without risks and share the class-wide potential for serious adverse events, including tendinopathy and CNS effects. This guide provides a comparative framework to aid researchers and drug development professionals in understanding the nuanced safety differences within the fluoroquinolone class, thereby informing future research and development efforts aimed at creating safer and more effective antibacterial therapies.

References

Validation of sparfloxacin's efficacy in polymicrobial infection models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sparfloxacin's efficacy in the context of polymicrobial infections, drawing on available clinical data and placing it in perspective with other fluoroquinolones. While preclinical data on this compound in polymicrobial models is limited, this guide outlines established experimental protocols to facilitate further research and provides insights into the host immune response to such infections.

Executive Summary

This compound, a broad-spectrum fluoroquinolone antibiotic, has demonstrated clinical efficacy in treating polymicrobial infections, particularly in skin and soft tissue.[1][2] Its activity extends to a wide range of Gram-positive and Gram-negative bacteria.[3][4][5] However, a gap exists in the literature regarding its validation in preclinical animal models of polymicrobial infections. This guide summarizes the available clinical data, provides detailed protocols for relevant animal models to encourage further investigation, and explores the key host signaling pathways involved in the immune response to polymicrobial challenges.

Comparative Efficacy of this compound in Polymicrobial Infections

Clinical evidence suggests that this compound is effective in treating polymicrobial infections. A notable study on complicated skin and skin-structure infections provides a direct comparison with ciprofloxacin.

Table 1: Bacteriological Eradication Rates in Complicated Skin and Skin-Structure Infections [2]

Infection TypeThis compound Eradication RateCiprofloxacin Eradication Rate
Polymicrobial 87.6% 77.9%
Monomicrobial86.5%Not specified in the abstract
S. aureus90.2%77.9%

These data indicate a high bacteriological success rate for this compound in infections caused by multiple pathogens, seemingly surpassing that of ciprofloxacin in this particular study.[2]

Experimental Protocols for Polymicrobial Infection Models

To facilitate further research into the efficacy of this compound and other antimicrobials in polymicrobial settings, detailed methodologies for established animal models are provided below.

Cecal Ligation and Puncture (CLP) Model of Peritonitis

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, mimicking the pathophysiology of human intra-abdominal infections.[6]

Objective: To create a polymicrobial intra-abdominal infection leading to sepsis.

Materials:

  • Anesthetic (e.g., ketamine/xylazine mixture or isoflurane)

  • Antiseptic solution (e.g., povidone-iodine)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 22-gauge)

  • Warm saline for resuscitation

  • Analgesics

Procedure:

  • Anesthetize the animal according to approved institutional protocols.[7]

  • Shave the abdomen and disinfect the surgical site with an antiseptic solution.[7][8]

  • Make a small midline laparotomy incision (1-2 cm) to expose the abdominal cavity.[7]

  • Carefully locate and exteriorize the cecum.

  • Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation can be adjusted to control the severity of sepsis.[9]

  • Puncture the ligated cecum once or twice with a needle. The size of the needle will also influence the severity of the resulting infection.[9]

  • Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.[6]

  • Return the cecum to the abdominal cavity.

  • Close the abdominal wall in layers using appropriate suture material.

  • Provide fluid resuscitation with warm saline administered subcutaneously.[7]

  • Administer analgesics for post-operative pain management.[7]

Superficial Skin Infection Model

This model is useful for evaluating the efficacy of topical or systemic antibiotics against polymicrobial skin infections.

Objective: To establish a localized polymicrobial skin infection.

Materials:

  • Anesthetic

  • Hair removal cream or clippers

  • Adhesive tape

  • Bacterial cultures (e.g., Staphylococcus aureus and Streptococcus pyogenes)

  • Pipette

Procedure:

  • Anesthetize the animal.

  • Remove hair from a designated area on the back of the animal.

  • Repeatedly apply and remove adhesive tape to the area to disrupt the stratum corneum.[10]

  • Prepare a mixed inoculum of the desired bacterial strains.

  • Apply a small volume (e.g., 5 µl) of the bacterial suspension onto the stripped skin surface.[10]

  • The infection can then be monitored over time, and the efficacy of antimicrobial treatment can be assessed by measuring bacterial load in the infected tissue.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_infection Infection Induction cluster_treatment Treatment & Observation cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Hair Removal) infection_model Induction of Polymicrobial Infection (e.g., CLP or Skin Model) animal_prep->infection_model bacterial_prep Bacterial Inoculum Preparation (Polymicrobial) bacterial_prep->infection_model treatment_groups Treatment Administration (this compound vs. Comparator vs. Vehicle) infection_model->treatment_groups observation Monitoring of Animals (Clinical Signs, Survival) treatment_groups->observation bacterial_load Assessment of Bacterial Load (Tissue Homogenization, CFU Counting) observation->bacterial_load immune_response Evaluation of Host Response (Cytokine analysis, Histopathology) observation->immune_response

Caption: Workflow for in vivo polymicrobial infection models.

The host's innate immune system plays a critical role in recognizing and responding to polymicrobial infections. This response is initiated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), which detect conserved microbial components.

signaling_pathways cluster_recognition Pathogen Recognition cluster_signaling Intracellular Signaling cluster_response Host Immune Response pamps Polymicrobial PAMPs (LPS, Peptidoglycan, etc.) tlrs Toll-like Receptors (TLRs) (e.g., TLR2, TLR4) pamps->tlrs nlrs NOD-like Receptors (NLRs) (e.g., NOD1, NOD2) pamps->nlrs myd88 MyD88-dependent Pathway tlrs->myd88 trif TRIF-dependent Pathway tlrs->trif ripk2 RIPK2-dependent Pathway nlrs->ripk2 nfkb NF-κB Activation myd88->nfkb mapk MAPK Activation myd88->mapk irfs IRF Activation trif->irfs ripk2->nfkb ripk2->mapk cytokines Pro-inflammatory Cytokine & Chemokine Production nfkb->cytokines antimicrobial Antimicrobial Peptide Production nfkb->antimicrobial mapk->cytokines irfs->cytokines

Caption: Host innate immune signaling in polymicrobial infections.

Conclusion

The available clinical data supports the use of this compound in the treatment of polymicrobial skin and soft tissue infections, where it has shown a high rate of bacteriological eradication.[1][2] However, to fully validate its efficacy and understand its comparative performance against newer antibiotics in a broader range of polymicrobial infection scenarios, further preclinical studies are warranted. The experimental models and pathway diagrams presented in this guide offer a framework for conducting such research, which is crucial for advancing the development of effective treatments for these complex infections.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Sparfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sparfloxacin, a fluoroquinolone antibiotic. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment when handling this compound, particularly in its solid, powdered form.

Protection Type Specification Standard/Reference
Eye/Face Protection Safety glasses or goggles with side-shields.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2][3]
Skin Protection Chemical-resistant, impervious gloves.Tested according to EN 374.[1]
Impervious protective clothing to prevent skin exposure.N/A
Respiratory Protection Required when dust formation is likely.Type P95 (US) or Type P1 (EU EN 143) particle respirator.[3]

Glove Specifications for this compound Handling

Parameter Specification Source
Material Nitrile rubber[3]
Minimum Layer Thickness 0.11 mm[3]
Breakthrough Time Approximately 480 minutes[3]
Occupational Exposure Limits

While specific occupational exposure limits for this compound have not been established, general limits for non-specific dust should be observed to minimize respiratory exposure.[2][3]

Jurisdiction Identifier Limit (8-hour TWA) Notation
IrelandOELV10 mg/m³Inhalable fraction
IrelandOELV4 mg/m³Respirable fraction

TWA: Time-Weighted Average[1]

Operational Plans: From Handling to Disposal

1. Safe Handling and Storage Protocol

  • Engineering Controls: Handle this compound in a well-ventilated area.[1][4] Use of a fume hood or other ventilated enclosure is recommended to control dust.

  • Procedural Controls:

    • Avoid the formation and accumulation of dust.[1][3]

    • Avoid all contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5]

    • Wash hands thoroughly before breaks and immediately after handling the substance.[1]

    • Keep away from foodstuffs, beverages, and feed.

  • Storage: Store in a tightly sealed container in a dry, refrigerated place.[2][3]

2. Accidental Release: Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect personnel.

Experimental Workflow: this compound Spill Response

cluster_0 Immediate Actions cluster_1 Don PPE cluster_2 Containment & Cleanup cluster_3 Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear required PPE: - Respirator (P95/P1) - Chemical goggles - Nitrile gloves - Protective clothing Ventilate->PPE Contain Prevent entry into drains and waterways PPE->Contain Cleanup Clean up spill mechanically (sweep or vacuum) Contain->Cleanup ControlDust Avoid raising dust Cleanup->ControlDust Collect Collect material into a suitable, sealed container for disposal ControlDust->Collect Label Label container clearly Collect->Label Dispose Dispose of as hazardous waste according to regulations Label->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparfloxacin
Reactant of Route 2
Reactant of Route 2
Sparfloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.